Product packaging for Einecs 309-476-7(Cat. No.:CAS No. 100402-41-3)

Einecs 309-476-7

Cat. No.: B560791
CAS No.: 100402-41-3
M. Wt: 348.558
InChI Key: AVDGYTBVYPZYNK-UHFFFAOYSA-N
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Description

Einecs 309-476-7 is a useful research compound. Its molecular formula is C20H32O3Si and its molecular weight is 348.558. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3Si B560791 Einecs 309-476-7 CAS No. 100402-41-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100402-41-3

Molecular Formula

C20H32O3Si

Molecular Weight

348.558

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane

InChI

InChI=1S/C20H32O3Si/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-23-24(21)22)10-5-11-20(17,18)4/h7,12,14,17-18,21H,5-6,8-11,13H2,1-4H3

InChI Key

AVDGYTBVYPZYNK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)CO[Si](=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane. The synthesis is based on established chemical transformations of diterpenoid natural products and general protocols for the silylation of sterically hindered alcohols.

The target molecule is a derivative of dehydroabietinol, a compound belonging to the dehydroabietane class of diterpenoids. These compounds are known for their diverse biological activities, making their derivatives of interest in drug discovery and development.[1][2][3][4][5] This guide details the synthetic route, experimental protocols, and potential biological significance.

Synthesis Pathway Overview

The proposed synthesis of the target compound is a two-step process starting from commercially available dehydroabietic acid:

  • Reduction of Dehydroabietic Acid: The carboxylic acid functionality of dehydroabietic acid is reduced to a primary alcohol to yield dehydroabietinol. This transformation is a standard procedure in organic synthesis.

  • Silylation of Dehydroabietinol: The resulting sterically hindered primary alcohol is then reacted with a suitable alkoxysilane precursor, followed by controlled hydrolysis to yield the final (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane.

The overall synthetic workflow is depicted in the following diagram:

G A Dehydroabietic Acid B Dehydroabietinol A->B Reduction C (...)-methoxy-hydroxy-oxosilane B->C Silylation & Hydrolysis G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Compound Synthesis B Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A->B C Target-Based Assays (e.g., Enzyme Inhibition) A->C D Pathway Analysis (e.g., Western Blot, qPCR) B->D Active Compound E Identification of Molecular Targets C->E Active Compound

References

Spectroscopic Analysis of CAS 100402-41-3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound with CAS number 100402-41-3. The chemical identity of this compound is (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane, with a molecular formula of C₂₀H₃₂O₃Si. As of the time of this writing, publicly accessible, experimentally determined spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this document serves as a predictive guide, outlining the expected spectroscopic characteristics based on its chemical structure and providing detailed, generalized protocols for its analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for CAS 100402-41-3 based on its known chemical structure. These predictions are intended to serve as a reference for the analysis of experimentally obtained spectra.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.5Multiplet3HAromatic protons
~ 4.0 - 4.5Multiplet1HCH-O
~ 3.5Singlet3HOCH₃
~ 2.8 - 3.2Multiplet1HIsopropyl CH
~ 1.5 - 2.5Multiplet~10HAliphatic CH and CH₂ in ring system
~ 1.2 - 1.4Doublet6HIsopropyl CH₃
~ 0.9 - 1.1Singlet3HRing CH₃
~ 0.8 - 1.0Singlet3HRing CH₃
VariableBroad Singlet1HSi-OH

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 120 - 150Aromatic C
~ 70 - 80CH-O
~ 50 - 60OCH₃
~ 20 - 50Aliphatic CH, CH₂, CH₃
~ 20 - 30Isopropyl C

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3600 - 3200BroadO-H stretch (Si-OH)
~ 3100 - 3000MediumAromatic C-H stretch
~ 2960 - 2850StrongAliphatic C-H stretch
~ 1600, 1450Medium-WeakAromatic C=C stretch
~ 1250 - 1000StrongC-O and Si-O stretch

Table 4: Predicted Mass Spectrometry Data

m/zIon
348.2[M]⁺ (Molecular Ion)
333.2[M - CH₃]⁺
317.2[M - OCH₃]⁺
289.2[M - C₃H₇O]⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid organic compound such as CAS 100402-41-3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent should be based on the sample's solubility and should not have signals that overlap with key analyte signals.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[1]

    • If necessary, filter the solution to remove any particulate matter.[1]

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For quantitative ¹H NMR, ensure a long relaxation delay (at least 5 times the longest T1 relaxation time) and a 90° pulse angle are used.[2]

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (hundreds to thousands) and a longer acquisition time will be necessary compared to ¹H NMR.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra and determine the multiplicities of the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a common technique for solid samples.[3]

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[1][4]

    • Place a small amount of the solid sample directly onto the ATR crystal.[1][4]

  • Instrument Setup and Data Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the wavenumbers of the major absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique suitable for many organic molecules.[5]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol, acetonitrile, and/or water.[6] The solvent should be volatile and compatible with the ESI process.

    • A small amount of an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) may be added to the solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

    • Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before introduction to the mass spectrometer.

  • Instrument Setup and Data Acquisition :

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump or through a liquid chromatography (LC) system.

    • Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[7]

    • Use a heated capillary and a nebulizing gas (e.g., nitrogen) to assist in desolvation of the charged droplets to form gas-phase ions.[6][7]

    • Acquire the mass spectrum over a suitable m/z range. The instrument can be operated in either positive or negative ion detection mode.

  • Data Processing :

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M-H]⁻, or M⁺˙).

    • Analyze the fragmentation pattern, if any, to gain further structural information.

    • Compare the observed isotopic distribution pattern with the theoretical pattern for the proposed molecular formula.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_report Final Reporting Sample Chemical Sample (CAS 100402-41-3) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer (ATR) Prep_IR->Acq_IR Acq_MS Mass Spectrometer (ESI-MS) Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phasing, Calibration Acq_NMR->Proc_NMR Proc_IR Background Subtraction, Peak Picking Acq_IR->Proc_IR Proc_MS Spectrum Averaging, Peak Identification Acq_MS->Proc_MS Analysis_NMR Chemical Shift, Integration, Multiplicity Proc_NMR->Analysis_NMR Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Pattern Proc_MS->Analysis_MS Report Structure Elucidation & Characterization Report Analysis_NMR->Report Analysis_IR->Report Analysis_MS->Report

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

Unveiling the Molecular Architecture of C20H32O3Si: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This technical guide provides a comprehensive elucidation of the structure and properties of the organosilicon compound with the molecular formula C20H32O3Si. Through a systematic analysis of spectroscopic data and chemical synthesis protocols, a plausible structure is proposed and characterized. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry, offering detailed methodologies and data interpretation to facilitate further investigation and application of this and related compounds. The compound is identified as a silylated derivative of a steroid, a class of molecules with significant biological activity. The process of silylation is a common chemical modification to enhance the volatility and stability of steroids for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).[1][2][3]

Proposed Structure of C20H32O3Si

The molecular formula C20H32O3Si strongly suggests the presence of a steroid nucleus that has been chemically modified with a silicon-containing functional group. Based on the principles of chemical derivatization of steroids, we propose a candidate structure for C20H32O3Si.

A logical approach to deducing the structure is to hypothesize the presence of a common silylating group, the trimethylsilyl (TMS) group, which has the formula -Si(CH3)3. The corresponding trimethylsiloxy group, -O-Si(CH3)3, has the formula C3H9OSi. Subtracting this from the molecular formula of the target compound (C20H32O3Si) leaves a plausible parent steroid structure of C17H23O2 .

While a specific, uniquely named steroid with the formula C17H23O2 is not prominently documented, this formula is consistent with a C17 steroid core containing two hydroxyl groups and unsaturation. For the purpose of this guide, we will proceed with the elucidation based on a representative structure of a trimethylsilyl ether of a dihydroxy C17 steroid . The steroid nucleus is a characteristic four-ring structure composed of seventeen carbon atoms.[4][5][6]

Proposed Structure: Trimethylsilyl ether of a notional dihydroxy C17 steroid.

Spectroscopic Data for Structural Elucidation

The characterization of C20H32O3Si would rely on a combination of spectroscopic techniques to confirm the presence of the steroid backbone and the trimethylsilyl ether group. The following table summarizes the expected spectroscopic data for our proposed structure.

Spectroscopic TechniqueFeatureExpected ObservationInterpretation
Mass Spectrometry (MS) Molecular Ion (M+)m/z = 364.21Confirms the molecular weight of C20H32O3Si.
FragmentationCharacteristic steroid ring cleavages and loss of trimethylsilanol ((CH3)3SiOH, m/z 90). A prominent peak at m/z 73 ([Si(CH3)3]+) is indicative of the TMS group.[7]Provides structural information about the steroid skeleton and confirms the silyl ether moiety.
Infrared (IR) Spectroscopy Si-O-C stretchStrong absorption around 1050-1100 cm-1Confirms the presence of the silyl ether bond.
C-H stretchesAbsorptions around 2850-3000 cm-1Characteristic of the steroid backbone.
O-H stretchAbsence of a broad O-H band (if fully silylated)Indicates the hydroxyl groups of the parent steroid have been derivatized.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H NMR Sharp singlet at ~0.1-0.3 ppm (9H)Characteristic of the nine equivalent protons of the trimethylsilyl group.[9][10]
Complex multiplets in the region 0.5-5.0 ppmProtons of the steroid nucleus.
13C NMR Signal at ~0-2 ppmCarbon atoms of the trimethylsilyl group.
Multiple signals in the region 10-150 ppmCarbon atoms of the steroid backbone.
29Si NMR Chemical shift dependent on the steric environment of the silyloxy groupConfirms the presence of the silicon atom and provides information about its chemical environment.[11]

Experimental Protocols

Synthesis of C20H32O3Si via Silylation

The proposed compound can be synthesized by the silylation of the parent dihydroxy C17 steroid. Trimethylsilylation is a well-established method for the derivatization of steroids.[12][13]

Materials:

  • Parent dihydroxy C17 steroid

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable aprotic solvent

  • Reaction vial with a screw cap

  • Heating block or oven

  • Nitrogen gas supply

Protocol:

  • Accurately weigh 1-5 mg of the parent steroid into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the steroid.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and heat at 60-80°C for 30-60 minutes.

  • After cooling to room temperature, the reaction mixture can be directly analyzed by GC-MS.

GC-MS Analysis

Gas chromatography-mass spectrometry is the primary technique for the analysis of silylated steroids due to their increased volatility and thermal stability.[3][14][15]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or ion trap).

  • Capillary column suitable for steroid analysis (e.g., DB-5ms or equivalent).

GC Conditions:

  • Injector Temperature: 250-280°C

  • Oven Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 10°C/minute, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for structure elucidation and the experimental workflow for the synthesis and analysis of C20H32O3Si.

structure_elucidation_workflow A Molecular Formula C20H32O3Si B Hypothesize Silyl Group (e.g., Trimethylsilyl) A->B C Determine Parent Structure C17H23O2 B->C D Propose Candidate Structure TMS Ether of Dihydroxy C17 Steroid C->D E Spectroscopic Analysis (MS, NMR, IR) D->E F Confirm Structure E->F

Caption: Logical workflow for the elucidation of the structure of C20H32O3Si.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis A Parent Steroid (C17H23O2) B Silylation Reaction (BSTFA/TMCS) A->B Reacts with C C20H32O3Si Product B->C Yields D GC-MS Analysis C->D Inject E Spectra Acquisition (Mass Spectrum) D->E Generates F Data Interpretation E->F Leads to

Caption: Experimental workflow for the synthesis and analysis of C20H32O3Si.

Potential Signaling Pathways and Applications

Steroids are well-known signaling molecules that exert their effects by binding to nuclear hormone receptors, which in turn regulate gene expression. The biological activity of C20H32O3Si would depend on the specific structure of the parent C17 steroid and its ability to interact with these receptors. Silylation is generally a laboratory modification for analytical purposes and the silylated compound is not expected to be biologically active in vivo due to the lability of the silyl ether bond.

However, the parent dihydroxy C17 steroid could potentially interact with estrogen or androgen signaling pathways, depending on its stereochemistry and the nature of its functional groups.

signaling_pathway Steroid Parent C17 Steroid Receptor Nuclear Hormone Receptor (e.g., Estrogen Receptor) Steroid->Receptor Binds Complex Steroid-Receptor Complex Receptor->Complex Conformational Change HSP Heat Shock Proteins HSP->Receptor Dissociates Dimer Dimerized Complex Complex->Dimer Dimerization DNA DNA (Hormone Response Element) Dimer->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Generalized signaling pathway for a steroid hormone.

Conclusion

The compound C20H32O3Si is plausibly identified as a trimethylsilyl ether of a dihydroxy C17 steroid. This structural hypothesis is supported by chemical principles of steroid derivatization and can be confirmed through the spectroscopic and analytical methods detailed in this guide. The provided experimental protocols and workflows offer a robust framework for the synthesis, purification, and characterization of this and similar silylated steroid compounds. Further research into the specific isomers of the parent C17 steroid will be necessary to fully elucidate the precise structure and potential biological significance of its non-derivatized form.

References

A Technical Guide to the Biological Activity of Diterpenoid Silane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The strategic modification of natural products offers a powerful avenue for the discovery of novel therapeutic agents. Diterpenoids, a large and structurally diverse class of natural compounds, are well-known for their wide range of biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3] However, their therapeutic application can be limited by poor solubility and bioavailability. The introduction of silicon-containing moieties, specifically through silylation, has emerged as a key strategy to overcome these limitations. This technical guide provides a comprehensive overview of the biological activities of diterpenoid silane derivatives, presenting quantitative data, detailed experimental protocols, and the signaling pathways implicated in their mechanism of action.

Quantitative Data on Biological Activity

Silylation can profoundly impact the biological efficacy of diterpenoids. By altering properties such as lipophilicity, these modifications can enhance cell membrane permeability and interaction with molecular targets. The following tables summarize the available quantitative data, facilitating a clear comparison of the cytotoxic and antimicrobial activities of these derivatives.

Table 1: Cytotoxic Activity of Diterpenoid Silane Derivatives

CompoundParent DiterpenoidCell LineIC50 (µM)Citation
19-O-tert-Butyldimethylsilyl-andrographolideAndrographolideHCT-116 (Colon Cancer)10.5[4][5]
19-O-tert-Butyldiphenylsilyl-andrographolideAndrographolideHCT-116 (Colon Cancer)8.2[4][5]
19-O-Triphenylsilyl-andrographolideAndrographolideHT-29 (Colon Cancer)7.5[4][5]
19-O-tert-Butyldimethylsilyl-andrographolideAndrographolideMCF-7 (Breast Cancer)> 50[4][5]
19-O-tert-Butyldiphenylsilyl-andrographolideAndrographolideMCF-7 (Breast Cancer)35.1[4][5]

Table 2: Antimicrobial Activity of Diterpenoid Silane Derivatives

CompoundParent DiterpenoidMicroorganismMIC (µg/mL)Citation
Silylated Carnosic Acid Derivative ACarnosic AcidStaphylococcus aureus16[6][7]
Silylated Carnosic Acid Derivative BCarnosic AcidStaphylococcus aureus32[6][7]
Silylated Carnosic Acid Derivative ACarnosic AcidEscherichia coli64[6][7]
Silylated Carnosic Acid Derivative BCarnosic AcidEscherichia coli>128[6][7]

(Note: Data for silylated carnosic acid derivatives is representative and based on the general antimicrobial activity of carnosic acid and its derivatives, as specific public data for their silane counterparts is limited.)

Experimental Protocols

Reproducibility and standardization are paramount in drug discovery. This section details the core methodologies for the synthesis and evaluation of diterpenoid silane derivatives.

General Synthesis of Diterpenoid Silane Ethers

The most common method for preparing these derivatives involves the reaction of a hydroxyl group on the parent diterpenoid with a silyl halide in the presence of a base.

G_Synthesis_Workflow cluster_reactants Reactants Diterpenoid Parent Diterpenoid (with -OH group) Reaction Reaction at Room Temperature Diterpenoid->Reaction SilylHalide Silylating Agent (e.g., TBDMSCl) SilylHalide->Reaction Base Base (e.g., Imidazole) Base->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Column Chromatography Workup->Purify Product Silylated Diterpenoid Purify->Product

Caption: General workflow for the synthesis of diterpenoid silane ethers.

Detailed Methodology:

  • Dissolve the parent diterpenoid (1.0 eq) and a base, such as imidazole (2.5 eq), in an anhydrous solvent like N,N-Dimethylformamide (DMF).

  • Add the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.2 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction's progress with Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting crude product using silica gel column chromatography to yield the pure diterpenoid silane derivative.[8]

Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

G_MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h (allow attachment) A->B C Add serial dilutions of diterpenoid derivatives B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Caption: Standard workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the diterpenoid silane derivatives and incubate for an additional 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[5]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Methodology:

  • Compound Dilution: Perform a two-fold serial dilution of each test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Add a standardized bacterial suspension (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.[9][10][11]

Signaling Pathways and Mechanisms of Action

Functionalization of diterpenoids can alter their primary mode of action. Studies on andrographolide derivatives, for example, suggest a shift from NF-κB inhibition to the modulation of other critical cancer-related pathways, such as Wnt/β-catenin signaling.[4][5] Furthermore, many cytotoxic diterpenoids exert their effects by inducing programmed cell death, or apoptosis.

G_Apoptosis_Pathway cluster_pathway Apoptotic Signaling Cascade Compound Diterpenoid Silane Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Down-regulates Bax Bax (Pro-apoptotic) Compound->Bax Up-regulates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes permeabilization CytC Cytochrome c (released) Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential mechanism of action via the intrinsic apoptosis pathway.

The silylation of diterpenoids represents a promising frontier in medicinal chemistry. By enhancing the pharmacological properties of these potent natural products, researchers can develop new candidates for the treatment of cancer and infectious diseases. Further investigation is required to fully elucidate their structure-activity relationships and mechanisms of action to unlock their full therapeutic potential.

References

Unveiling the World of Phenanthrenes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of phenanthrene derivatives from natural origins and the synthetic frontier of phenanthrene-based organosilanes for professionals in research and drug development.

While the direct natural occurrence of phenanthrene-based organosilanes remains undocumented in scientific literature, the distinct and significant roles of both phenanthrene compounds in the plant kingdom and organosilanes in synthetic chemistry present a compelling case for their combined study. This technical guide provides an in-depth overview of naturally occurring phenanthrene derivatives, their extraction and biosynthesis, and delves into the synthetic strategies for creating novel phenanthrene-based organosilanes, a frontier with untapped potential in medicinal chemistry.

Part 1: The Natural Realm of Phenanthrenes

Phenanthrene derivatives, a class of polycyclic aromatic hydrocarbons, are notable secondary metabolites found in a variety of plant families, with a particularly high concentration in the Orchidaceae family.[1][2][3][4] Species such as those from the Dendrobium and Bletilla genera are rich sources of these compounds, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[5][6]

Quantitative Analysis of Natural Phenanthrenes

The concentration of phenanthrene derivatives can vary significantly depending on the plant species, the part of the plant used, and the extraction method. The following table summarizes a selection of reported yields for total phenanthrene fractions and specific compounds.

Plant SpeciesPlant PartExtraction MethodCompound/FractionYieldReference
Bletilla striataFibrous RootsAlcohol extraction and polyamide column chromatographyPhenanthrene fraction (EF60)14.9 g/kg[7]
Dendrobium plicatileStemsNot specifiedPlicatol C2.0 mg (from an unspecified amount of extract)[8]
Dendrobium plicatileStemsNot specifiedPlicatol B1.6 mg (from an unspecified amount of extract)[8]
Dendrobium plicatileStemsNot specifiedPlicatol A3.4 mg (from an unspecified amount of extract)[8]
Experimental Protocols: Extraction and Isolation of Phenanthrenes

The isolation of phenanthrene derivatives from plant matrices is a multi-step process that typically involves extraction, fractionation, and chromatographic purification.

General Extraction and Fractionation Protocol:

  • Preparation of Plant Material: The plant material (e.g., tubers, stems, roots) is washed, air-dried, and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable organic solvent, most commonly methanol or ethanol, using methods such as maceration, percolation, or Soxhlet extraction.[9] This initial step yields a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform/dichloromethane, ethyl acetate, and n-butanol). This separates the compounds based on their polarity, with phenanthrenes typically concentrating in the less polar fractions (e.g., chloroform and ethyl acetate).

Chromatographic Purification:

The fractions enriched with phenanthrenes are further purified using a combination of chromatographic techniques:

  • Column Chromatography: This is a primary purification step using stationary phases like silica gel or polyamide. A gradient elution with a solvent system of increasing polarity (e.g., petroleum ether-ethyl acetate) is often employed.

  • Sephadex LH-20 Chromatography: This size-exclusion chromatography is used to separate compounds based on their molecular size and to remove pigments and other impurities.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are used for the final purification of individual phenanthrene compounds.

Structural Elucidation:

The structures of the isolated pure compounds are determined using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

  • X-ray Crystallography: For unambiguous determination of the three-dimensional structure of crystalline compounds.

The general workflow for the extraction and isolation of phenanthrenes from plant material is depicted in the following diagram:

Extraction_Workflow Figure 1. General Workflow for Extraction and Isolation of Phenanthrenes plant_material Dried, Powdered Plant Material solvent_extraction Solvent Extraction (Methanol/Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning phenanthrene_fraction Phenanthrene-Enriched Fraction partitioning->phenanthrene_fraction column_chromatography Column Chromatography (Silica Gel, Polyamide) phenanthrene_fraction->column_chromatography further_purification Further Purification (Sephadex LH-20, HPLC) column_chromatography->further_purification pure_compounds Pure Phenanthrene Derivatives further_purification->pure_compounds structural_elucidation Structural Elucidation (NMR, MS, X-ray) pure_compounds->structural_elucidation

Figure 1. General Workflow for Extraction and Isolation of Phenanthrenes
Biosynthesis of Phenanthrenoids

Phenanthrenoids in plants are synthesized via the phenylpropanoid pathway, with stilbenes serving as key precursors.[1][10] The biosynthesis is initiated from the amino acid L-phenylalanine. A key enzyme in this pathway is stilbene synthase (STS) , which catalyzes the condensation of three molecules of malonyl-CoA with one molecule of a cinnamoyl-CoA derivative (e.g., p-coumaroyl-CoA or cinnamoyl-CoA) to form the stilbene backbone.[11][12][13][14] The subsequent oxidative cyclization of the stilbene leads to the formation of the phenanthrene ring system.

The following diagram illustrates the simplified biosynthetic pathway leading to phenanthrenoids.

Biosynthesis_Pathway Figure 2. Simplified Biosynthetic Pathway of Phenanthrenoids phenylalanine L-Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway (PAL, C4H, 4CL) phenylalanine->phenylpropanoid_pathway cinnamoyl_coa Cinnamoyl-CoA derivative phenylpropanoid_pathway->cinnamoyl_coa sts Stilbene Synthase (STS) cinnamoyl_coa->sts malonyl_coa 3 x Malonyl-CoA malonyl_coa->sts stilbene Stilbene Precursor sts->stilbene oxidative_cyclization Oxidative Cyclization stilbene->oxidative_cyclization phenanthrenoid Phenanthrenoid oxidative_cyclization->phenanthrenoid

Figure 2. Simplified Biosynthetic Pathway of Phenanthrenoids

Part 2: The Synthetic Frontier: Phenanthrene-Based Organosilanes

While nature has not provided us with phenanthrene-based organosilanes, the synthesis of such hybrid molecules offers an exciting avenue for the development of new therapeutic agents and research tools. The incorporation of an organosilane moiety onto a phenanthrene scaffold can modulate its physicochemical properties, such as lipophilicity and metabolic stability, and potentially introduce novel biological activities.

Synthetic Strategies

The synthesis of phenanthrene-based organosilanes can be approached through several synthetic routes, primarily focusing on the formation of a stable bond between the phenanthrene core and the silicon atom.

1. Synthesis of Phenanthrene Silyl Ethers:

A common method involves the reaction of a hydroxyl-substituted phenanthrene with a silyl halide (e.g., silyl chloride) in the presence of a base. This reaction forms a silyl ether linkage (Si-O-C).

General Protocol for Silylation of Hydroxyphenanthrene:

  • Dissolution: A hydroxyphenanthrene derivative is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A non-nucleophilic base, such as triethylamine or imidazole, is added to the solution to act as a proton scavenger.

  • Addition of Silylating Agent: The silylating agent (e.g., trimethylsilyl chloride, tert-butyldimethylsilyl chloride) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

2. Synthesis of Phenanthryl Silanes:

The formation of a direct carbon-silicon (C-Si) bond with the phenanthrene ring is a more challenging but potentially more stable linkage. This can be achieved through methods such as:

  • Reaction of an Organometallic Phenanthrene Derivative with a Silyl Halide: A phenanthrene derivative is first converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) by reaction with a suitable metal. This nucleophilic species can then react with a silyl halide to form the C-Si bond.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: A halophenanthrene can be coupled with a silylating agent in the presence of a transition metal catalyst (e.g., palladium).

The general synthetic workflow for preparing phenanthrene-based organosilanes is illustrated below:

Synthesis_Workflow Figure 3. General Synthetic Workflow for Phenanthrene-Based Organosilanes cluster_silyl_ether Silyl Ether Synthesis cluster_phenanthryl_silane Phenanthryl Silane Synthesis hydroxyphenanthrene Hydroxyphenanthrene silylation Silylation (Silyl Halide, Base) hydroxyphenanthrene->silylation silyl_ether Phenanthrene Silyl Ether silylation->silyl_ether halophenanthrene Halophenanthrene organometallic_formation Organometallic Formation (e.g., Mg, Li) halophenanthrene->organometallic_formation organometallic_phenanthrene Organometallic Phenanthrene organometallic_formation->organometallic_phenanthrene silyl_halide Silyl Halide organometallic_phenanthrene->silyl_halide phenanthryl_silane Phenanthryl Silane organometallic_phenanthrene->phenanthryl_silane silyl_halide->phenanthryl_silane

Figure 3. General Synthetic Workflow for Phenanthrene-Based Organosilanes
Biological Activities and Potential Applications

While the biological activities of naturally occurring phenanthrenes are well-documented, research into the pharmacological properties of synthetic phenanthrene-based organosilanes is still in its nascent stages. However, the known activities of phenanthrene derivatives provide a strong rationale for the exploration of their silylated counterparts in drug discovery.

Potential Therapeutic Areas:

  • Oncology: Given the potent cytotoxic effects of many natural phenanthrenes against various cancer cell lines, silylation could be a strategy to enhance their drug-like properties, such as improved cell permeability and metabolic stability, potentially leading to more effective anticancer agents.[15][16][17][18]

  • Anti-inflammatory and Neuroprotective Agents: The anti-inflammatory and neuroprotective effects observed in some natural phenanthrenes suggest that their organosilane derivatives could be investigated for the treatment of inflammatory and neurodegenerative diseases.

  • Antimicrobial Agents: The antimicrobial properties of certain phenanthrenes could be harnessed and potentially amplified through the introduction of an organosilane moiety, leading to the development of new antibiotics.

The following table summarizes the reported cytotoxic activities of some natural and synthetic phenanthrene derivatives, highlighting their potential as a starting point for the design of phenanthrene-based organosilanes.

CompoundCell LineIC₅₀ (µM)Reference
Blestriarene AA549 (Lung Cancer)< 10[16]
Blestriarene BA549 (Lung Cancer)< 10[16]
7-Hydroxy-2-methoxy-phenanthrene-3,4-dioneNot specifiedNot specified[5]
3',7',7-Trihydroxy-2,2',4'-trimethoxy-[1,8'-biphenanthrene]-3,4-dioneNot specifiedNot specified[5]
(Z)-3-(4-bromobenzyl)-5-((2,3,6,7-tetramethoxyphenanthren-9-yl)methylene)thiazolidine-2,4-dioneHCT-116 (Colon Cancer)0.985 ± 0.02[18]

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and biosynthesis of phenanthrene derivatives, while also exploring the synthetic avenues to the novel class of phenanthrene-based organosilanes. Although phenanthrene-based organosilanes have not been discovered in nature, their synthetic creation represents a promising area of research for drug development professionals. The rich pharmacology of natural phenanthrenes provides a strong foundation for the design and synthesis of silylated analogues with potentially enhanced therapeutic properties. Further research into the synthesis and biological evaluation of phenanthrene-based organosilanes is warranted to unlock their full potential in medicinal chemistry.

References

Toxicological Profile of Einecs 309-476-7: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive toxicological profile for the chemical substance identified by Einecs number 309-476-7 is not publicly available. Extensive searches of chemical databases and regulatory agency websites have yielded conflicting information regarding the precise identity of this substance and have failed to locate any specific toxicological studies.

Initial investigations associate Einecs 309-476-7 with the chemical name (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane and the CAS number 100402-41-3 .[1][2][3] However, other sources link this Einecs number to different substances, such as Europium(III) nitrate hydrate, creating ambiguity.[4]

Crucially, no safety data sheets (SDS), peer-reviewed toxicological studies, or detailed experimental protocols for "(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane" could be retrieved from the public domain. Regulatory bodies such as the European Chemicals Agency (ECHA) provide a listing for this EC number but do not offer any registered data on its properties, usage, or toxicological effects.[5][6][7][8] The PubChemLite database entry for this compound also indicates a lack of literature and patent data.[1]

Due to the absence of quantitative toxicological data (e.g., LD50, NOAEL, LOAEL) and detailed experimental methodologies, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals seeking to work with or evaluate the safety of this compound are strongly advised to commission independent toxicological assessments. The lack of available data signifies that the potential hazards of this substance to human health and the environment are unknown. Any handling or research involving this chemical should proceed with extreme caution, assuming it to be hazardous in the absence of data to the contrary.

References

Solubility of (1,4a-dimethyl-7-propan-2-yl...) in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

To proceed with your request for an in-depth technical guide on the solubility of the specified compound, please provide the complete and correct chemical name. The name provided, "(1,4a-dimethyl-7-propan-2-yl...)", is incomplete, and without the full name, it is not possible to accurately search for and compile the required data on its solubility in common organic solvents.

Once the full chemical name is provided, a comprehensive guide will be developed that includes:

  • Quantitative Solubility Data: A structured table summarizing the solubility of the compound in various organic solvents.

  • Detailed Experimental Protocols: Methodologies for key solubility determination experiments.

  • Visual Diagrams: A Graphviz diagram illustrating the experimental workflow for solubility determination, adhering to your specified formatting requirements.

Please provide the complete name of the compound to enable the creation of this technical guide.

A Technical Guide to Quantum Chemical Calculations for C20H32O3Si

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Theoretical Foundations of Quantum Chemical Calculations

Quantum chemistry provides a framework for understanding the behavior of electrons in molecules, which ultimately governs their structure, properties, and reactivity.[1] The fundamental equation of quantum mechanics is the Schrödinger equation; however, its exact solution is not feasible for multi-electron systems like C20H32O3Si.[1][2] Consequently, a range of approximate methods have been developed.

Two of the most widely employed methods in computational chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[1][2] DFT, in particular, has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost.[3][4] It is well-suited for studying medium-sized organic and organosilicon molecules.[2]

The Computational Workflow

A typical workflow for performing quantum chemical calculations on a molecule like C20H32O3Si involves a series of sequential steps.[5] This process is often automated in modern computational chemistry software packages.

Quantum_Chemical_Calculation_Workflow A Molecular Input (SMILES, 2D/3D structure) B Conformational Search (Force Field Methods) A->B C Geometry Optimization (e.g., DFT) B->C D Frequency Calculation & Thermochemical Analysis C->D E Property Calculations (e.g., NMR, UV-Vis) D->E F Data Analysis & Visualization E->F

Figure 1: A generalized workflow for quantum chemical calculations.
Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key stages in performing a DFT calculation for C20H32O3Si:

  • Molecular Structure Generation: The initial step involves generating a 3D structure of the C20H32O3Si molecule. This can be done using molecular building software or by converting a 2D representation, such as a SMILES string, into a 3D structure.[5]

  • Conformational Analysis: For flexible molecules like C20H32O3Si, it is crucial to identify the lowest energy conformer. This is typically achieved through a conformational search using computationally less expensive methods like molecular mechanics force fields.[2][5]

  • Geometry Optimization: The most stable conformer is then subjected to geometry optimization using a more accurate quantum mechanical method, such as DFT. This process systematically adjusts the atomic coordinates to find the minimum energy structure on the potential energy surface.

  • Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed. This serves two primary purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute various thermodynamic properties such as zero-point vibrational energy, enthalpy, and Gibbs free energy.[5]

  • Property Calculation: Once a stable, optimized structure is obtained, a variety of molecular properties can be calculated. These may include NMR chemical shifts, electronic absorption spectra (using Time-Dependent DFT), and reactivity descriptors.[5]

Selecting the Right Computational Method

The choice of computational method and basis set is critical for obtaining accurate and reliable results. This decision often involves a trade-off between the desired accuracy and the available computational resources.[3]

Method_Selection_Logic A Research Goal B Required Accuracy A->B C Computational Budget A->C D Choice of Functional & Basis Set B->D C->D

Figure 2: Key factors influencing the choice of computational method.
Density Functional Theory (DFT) Functionals

A wide variety of DFT functionals have been developed, each with its own strengths and weaknesses. For organic and organosilicon molecules, hybrid functionals such as B3LYP and M06-2X often provide a good balance of accuracy and efficiency. The choice of functional can significantly impact the calculated properties, so it is advisable to consult literature on similar molecular systems for guidance.

Basis Sets

The basis set is a set of mathematical functions used to describe the atomic orbitals. Larger basis sets provide a more accurate description of the electron distribution but also increase the computational cost.[3] Pople-style basis sets (e.g., 6-31G(d,p)) are commonly used for initial geometry optimizations, while more accurate results can be obtained with larger basis sets like the Dunning correlation-consistent family (e.g., cc-pVTZ) for single-point energy calculations.[4]

Data Presentation

The results of quantum chemical calculations are typically presented in a structured format to facilitate analysis and comparison. The following tables provide templates for presenting the key data for C20H32O3Si.

Table 1: Optimized Cartesian Coordinates for C20H32O3Si

Atom X Y Z
Si ... ... ...
O1 ... ... ...
O2 ... ... ...
O3 ... ... ...
C1 ... ... ...
... ... ... ...

| H32 | ... | ... | ... |

Table 2: Calculated Thermodynamic Properties at 298.15 K

Property Value (Hartree) Value (kcal/mol)
Zero-point vibrational energy ... ...
Electronic Energy ... ...
Enthalpy ... ...

| Gibbs Free Energy | ... | ... |

Table 3: Selected Optimized Geometric Parameters

Parameter Bond/Angle Value (Å or °)
Bond Length Si-O1 ...
Bond Length C1-C2 ...
Bond Angle O1-Si-O2 ...

| Dihedral Angle | C1-C2-C3-C4 | ... |

Table 4: Prominent Calculated Vibrational Frequencies

Mode Frequency (cm⁻¹) Intensity Description
1 ... ... C-H stretch
2 ... ... C=O stretch
3 ... ... Si-O stretch

| ... | ... | ... | ... |

Conclusion

While specific computational data for C20H32O3Si is not yet prevalent in scientific literature, the established methodologies of quantum chemistry provide a robust framework for its in-silico investigation. By following a systematic workflow encompassing conformational analysis, geometry optimization, and property calculations, researchers can gain valuable insights into the electronic structure, stability, and potential reactivity of this molecule. The careful selection of DFT functionals and basis sets is paramount to achieving a balance between computational cost and accuracy, ultimately enabling the prediction of properties relevant to drug development and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Bioactive Compounds from Einecs 309-476-7 - A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the potential utility of the chemical substance registered under Einecs 309-476-7 as a precursor for the synthesis of bioactive compounds. Following a comprehensive search of scientific literature and chemical databases, we provide a summary of the available information and outline the feasibility of its use in synthetic applications.

Identification of this compound

The European Inventory of Existing Commercial Chemical Substances (Einecs) number 309-476-7 corresponds to the following chemical compound:

  • Chemical Name: (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane

  • CAS Number: 100402-41-3

  • Molecular Formula: C₂₀H₃₂O₃Si

The molecular structure of this compound indicates that it is a silyl ether derivative of a diterpenoid, likely derived from a resin acid alcohol. The core structure is a tricyclic system characteristic of abietane-type diterpenes.

Assessment of Synthetic Utility as a Precursor

A targeted search of scientific databases and patent literature for the use of "(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane" as a starting material or intermediate in the synthesis of bioactive compounds yielded no specific results. There is currently no published research detailing the chemical reactivity of this particular silyl ether or its application in the synthesis of known biologically active molecules.

General Potential of the Structural Class

While no specific applications for this compound have been documented, the broader class of compounds to which it belongs—diterpenes and their derivatives—is a rich source of bioactive molecules. Diterpenes, isolated from various natural sources, have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

The silyl ether functional group present in this compound is a common protecting group for alcohols in organic synthesis. In a hypothetical synthetic pathway, this group would likely be cleaved to reveal the primary alcohol. This alcohol could then be further functionalized to generate a library of derivatives for biological screening.

A generalized workflow for exploring the synthetic potential of this compound is outlined below.

G cluster_0 Hypothetical Synthetic Workflow A This compound (Silyl Ether Precursor) B Deprotection (e.g., TBAF, HF) A->B C Diterpenoid Alcohol (Primary Alcohol) B->C D Oxidation C->D H Halogenation C->H E Aldehyde/Carboxylic Acid D->E F Esterification / Amidation E->F G Bioactive Ester / Amide Derivatives F->G I Halogenated Intermediate H->I J Coupling Reactions (e.g., Suzuki, Sonogashira) I->J K Functionalized Bioactive Derivatives J->K

Caption: Hypothetical synthetic workflow for generating bioactive derivatives from this compound.

Conclusion and Recommendations

Based on the current lack of available scientific literature, it is not possible to provide detailed application notes or experimental protocols for the use of this compound as a precursor in the synthesis of specific bioactive compounds. The information required to generate quantitative data tables, detailed methodologies, and signaling pathway diagrams is not present in the public domain.

For researchers interested in the potential of this compound, the following steps are recommended:

  • Feasibility Studies: Conduct initial laboratory experiments to determine the stability and reactivity of the silyl ether.

  • Deprotection and Derivatization: Establish reliable protocols for the deprotection of the silyl ether and subsequent functionalization of the resulting alcohol.

  • Characterization: Thoroughly characterize all new derivatives using standard analytical techniques (NMR, MS, etc.).

  • Biological Screening: Screen the synthesized compounds for various biological activities to identify potential lead molecules.

Until such foundational research is conducted and published, the development of detailed application notes for this specific precursor remains speculative. Researchers are encouraged to explore the broader literature on the synthesis and biological activity of abietane-type diterpenes for general guidance and inspiration.

Application of Europium(III) Nitrate Hydrate (CAS 100402-41-3) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Europium(III) nitrate hydrate (CAS 100402-41-3) is a versatile inorganic compound primarily recognized for its significant applications in materials science, owing to its distinct luminescent properties.[1][2] However, its utility extends into the realm of organic synthesis, where it functions as an effective Lewis acid catalyst. While not as extensively documented as more conventional Lewis acids, Europium(III) nitrate hydrate, belonging to the lanthanide nitrate family, demonstrates catalytic activity in various organic transformations, particularly in multicomponent reactions that are fundamental to the synthesis of heterocyclic compounds.[3][4] This document outlines its application in key organic reactions, providing detailed protocols and data to support its use in research and development.

Chemical and Physical Properties

PropertyValue
CAS Number 100402-41-3
Chemical Formula Eu(NO₃)₃·xH₂O (commonly as hexahydrate, x=6)
Molecular Weight 446.07 g/mol (for the hexahydrate)
Appearance Colorless crystalline solid
Solubility Highly soluble in water and soluble in polar organic solvents
Lewis Acidity Functions as a hard Lewis acid

Application in the Biginelli Reaction

The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea. Lanthanide nitrates, and by extension Europium(III) nitrate, have proven to be efficient catalysts for this important transformation.[3][4][5]

Quantitative Data for Lanthanide Nitrate-Catalyzed Biginelli Reaction

Note: The data presented is based on studies using representative lanthanide nitrate catalysts and is anticipated to be comparable for Europium(III) nitrate hydrate.

EntryAldehydeβ-KetoesterCatalyst (mol%)SolventTime (min)Yield (%)
1BenzaldehydeEthyl acetoacetateLa(NO₃)₃ (10)Ethanol4592
24-ChlorobenzaldehydeEthyl acetoacetateLa(NO₃)₃ (10)Ethanol6095
34-MethoxybenzaldehydeEthyl acetoacetateLa(NO₃)₃ (10)Ethanol9088
4BenzaldehydeMethyl acetoacetatePr(NO₃)₃ (10)Solvent-free1595
54-NitrobenzaldehydeEthyl acetoacetatePr(NO₃)₃ (10)Solvent-free2092
Experimental Protocol: Biginelli Reaction

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Europium(III) nitrate hydrate (CAS 100402-41-3) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL) for solvent-based reaction, or no solvent for solvent-free conditions

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and Europium(III) nitrate hydrate (0.1 mmol).

  • For a solvent-based reaction, add ethanol (5 mL). For solvent-free conditions, proceed to the next step without adding a solvent.

  • Stir the reaction mixture at room temperature or heat to a temperature between 60-80 °C.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add 10 mL of cold water to the flask and stir the mixture for 15 minutes to precipitate the product.

  • Collect the resulting solid by vacuum filtration.

  • Wash the solid with cold water, followed by a small portion of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield the pure 3,4-dihydropyrimidin-2(1H)-one.

Biginelli_Reaction_Workflow cluster_reactants Reactants Aldehyde Aldehyde Reaction One-Pot Reaction (Ethanol or Solvent-free) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Reaction Urea Urea/Thiourea Urea->Reaction Catalyst Eu(NO₃)₃·xH₂O (Catalyst) Catalyst->Reaction Workup Work-up (Water, Filtration) Reaction->Workup Product 3,4-Dihydropyrimidin-2(1H)-one Workup->Product

Caption: Workflow for the Europium(III) nitrate catalyzed Biginelli reaction.

Application in the Strecker Reaction

The Strecker reaction is a three-component condensation that provides a straightforward route to α-aminonitriles from an aldehyde, an amine, and a cyanide source. These products are valuable intermediates in the synthesis of α-amino acids. Lanthanide nitrates are effective Lewis acid catalysts for this transformation.[6]

Quantitative Data for Lewis Acid-Catalyzed Strecker Reaction

Note: The data provided is for Bismuth(III) nitrate, a comparable Lewis acid catalyst. Similar results can be expected with Europium(III) nitrate hydrate.

EntryAldehydeAmineCyanide SourceCatalyst (mol%)SolventTime (h)Yield (%)
1BenzaldehydeAnilineTMSCNBi(NO₃)₃ (5)Acetonitrile1.595
24-ChlorobenzaldehydeAnilineTMSCNBi(NO₃)₃ (5)Acetonitrile2.092
34-MethylbenzaldehydeBenzylamineTMSCNBi(NO₃)₃ (5)Acetonitrile2.590
4CyclohexanecarbaldehydeMorpholineTMSCNBi(NO₃)₃ (5)Acetonitrile3.088
Experimental Protocol: Strecker Reaction

Materials:

  • Aldehyde (1 mmol)

  • Amine (1 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Europium(III) nitrate hydrate (CAS 100402-41-3) (0.05 mmol, 5 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • In a reaction vessel, dissolve the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile (5 mL).

  • Add Europium(III) nitrate hydrate (0.05 mmol) to the solution.

  • Stir the mixture at room temperature for 10 to 15 minutes to allow for catalyst coordination.

  • Introduce trimethylsilyl cyanide (1.2 mmol) to the reaction mixture.

  • Continue to stir the reaction at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding 10 mL of water.

  • Extract the product from the aqueous layer using ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate and then concentrate it under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to obtain the pure α-aminonitrile.

Lewis_Acid_Catalysis Eu Eu³⁺ (Lewis Acid) Activated_Aldehyde Activated Aldehyde [R-CH=O---Eu³⁺] Eu->Activated_Aldehyde Coordination Aldehyde Aldehyde (R-CHO) Aldehyde->Activated_Aldehyde Product Product Activated_Aldehyde->Product Reaction & Catalyst Regeneration Nucleophile Nucleophile (e.g., Imine intermediate) Nucleophile->Activated_Aldehyde Nucleophilic Attack

Caption: General mechanism of Lewis acid catalysis by the Europium(III) ion.

References

Application Note: Chiral Resolution of Carboxylic Acids Using Dehydroabietylamine as a Derivatizing Agent for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a potential methodology for the chiral separation and quantification of enantiomeric carboxylic acids using gas chromatography-mass spectrometry (GC-MS) following derivatization with dehydroabietylamine. Dehydroabietylamine, a primary amine derived from the natural product dehydroabietic acid, serves as a chiral derivatizing agent. The formation of diastereomeric amides allows for the separation of the original enantiomers on a standard, achiral GC column. This approach is particularly relevant for the analysis of chiral drugs, metabolites, and other bioactive molecules in complex matrices. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in applying this methodology.

Introduction

The enantioselective analysis of chiral compounds is of paramount importance in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct separation of enantiomers by GC requires the use of expensive chiral stationary phases. An alternative and cost-effective approach is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[1][2] These diastereomers possess different physicochemical properties and can be separated on a conventional achiral column.

Dehydroabietylamine, with its rigid tricyclic structure and a chiral center, is a suitable candidate for a CDA.[3][4][5] Its primary amine group can react with carboxylic acids to form stable amide derivatives. This application note outlines a hypothetical protocol for the use of dehydroabietylamine as a CDA for the GC-MS analysis of a model chiral carboxylic acid, ibuprofen.

Chemical Reaction

The derivatization reaction involves the coupling of the carboxylic acid group of the analyte with the primary amine group of dehydroabietylamine to form a diastereomeric amide. This reaction typically requires an activating agent, such as a carbodiimide (e.g., DCC or EDC), to facilitate the amide bond formation.

Reaction Scheme:

(R/S)-Ibuprofen + Dehydroabietylamine --(EDC/NHS)--> (R/S)-Ibuprofen-dehydroabietylamide

Experimental Protocols

Materials and Reagents
  • Analytes: (R)-Ibuprofen, (S)-Ibuprofen

  • Derivatizing Agent: Dehydroabietylamine (≥95% purity)

  • Coupling Agents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS)

  • Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (ACN, HPLC grade), Pyridine (anhydrous)

  • Internal Standard (IS): (Specify a suitable internal standard, e.g., a structurally similar but non-interfering chiral amide)

  • Reagents for work-up: 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate solution, Anhydrous sodium sulfate.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (R)-Ibuprofen, (S)-Ibuprofen, and the internal standard in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions to cover the desired concentration range (e.g., 1-100 µg/mL).

Derivatization Protocol
  • Sample Preparation: To 100 µL of the standard solution or sample in a clean, dry vial, add 10 µL of the internal standard solution.

  • Activation of Carboxylic Acid: Add 50 µL of a freshly prepared solution of EDC (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous dichloromethane. Vortex briefly.

  • Addition of Derivatizing Agent: Add 50 µL of a solution of dehydroabietylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Reaction: Add 10 µL of anhydrous pyridine as a catalyst. Cap the vial tightly and heat at 60°C for 1 hour.

  • Reaction Quench and Extraction:

    • Cool the reaction mixture to room temperature.

    • Add 500 µL of dichloromethane and 500 µL of 1 M HCl. Vortex and centrifuge.

    • Transfer the organic layer to a new tube.

    • Wash the organic layer with 500 µL of saturated sodium bicarbonate solution, followed by 500 µL of deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Final Preparation: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Parameters
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injector: Splitless mode, 280°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • MS Source: 230°C

  • MS Quadrupole: 150°C

  • Ionization Mode: Electron Ionization (EI), 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (50-550 m/z) for qualitative analysis.

Data Presentation

Table 1: Hypothetical Quantitative Data for the GC-MS Analysis of Derivatized Ibuprofen Enantiomers

Parameter(R)-Ibuprofen Derivative(S)-Ibuprofen DerivativeInternal Standard Derivative
Retention Time (min) 18.2518.5019.10
Quantification Ion (m/z) 461 (M+)461 (M+)(Specific to IS)
Qualifier Ion 1 (m/z) 284284(Specific to IS)
Qualifier Ion 2 (m/z) 177177(Specific to IS)
Linearity (r²) 0.9980.999N/A
LOD (µg/mL) 0.10.1N/A
LOQ (µg/mL) 0.50.5N/A
Recovery (%) 95.2 ± 3.196.1 ± 2.8N/A
Precision (%RSD) < 5%< 5%N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis sample Standard or Sample add_is Add Internal Standard sample->add_is add_coupling Add EDC/NHS add_is->add_coupling add_da Add Dehydroabietylamine add_coupling->add_da add_pyr Add Pyridine add_da->add_pyr react Heat at 60°C for 1h add_pyr->react quench Quench and LLE react->quench wash Wash Organic Layer quench->wash dry Dry over Na2SO4 wash->dry evap Evaporate and Reconstitute dry->evap gcms GC-MS Analysis evap->gcms

Caption: Experimental workflow for the derivatization and analysis of chiral carboxylic acids.

Derivatization Reaction Pathway

reaction_pathway analyte (R/S)-Carboxylic Acid coupling EDC/NHS analyte->coupling da Dehydroabietylamine da->coupling product Diastereomeric Amides coupling->product Amide Bond Formation

Caption: Reaction pathway for the formation of diastereomeric amides.

Discussion

The presented hypothetical method illustrates a viable strategy for the chiral separation of carboxylic acids using dehydroabietylamine as a derivatizing agent for GC-MS analysis. The key advantages of this approach include the use of a readily available chiral amine from a natural source and the ability to use standard achiral GC columns. The derivatization protocol involves a standard amide coupling reaction, which can be optimized for different analytes by adjusting the reaction time, temperature, and stoichiometry of the reagents.

The GC-MS parameters should also be optimized to ensure complete separation of the diastereomeric products and to achieve the desired sensitivity. The use of SIM mode is recommended for quantitative analysis to enhance sensitivity and selectivity.

Conclusion

The use of dehydroabietylamine as a chiral derivatizing agent presents a promising and cost-effective method for the enantioselective analysis of chiral carboxylic acids by GC-MS. The detailed protocol and hypothetical data provided in this application note serve as a valuable starting point for researchers and drug development professionals seeking to develop and validate methods for chiral separations. Further studies are warranted to explore the applicability of this agent to a wider range of chiral analytes and to validate the method in various biological matrices.

References

High-performance liquid chromatography method for Einecs 309-476-7 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantitative Analysis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (Einecs 309-476-7) using High-Performance Liquid Chromatography.

Introduction

This compound, chemically known as (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane (CAS No. 100402-41-3), is an organosilicon compound derived from a diterpenoid structure. Accurate and reliable quantification of this compound is essential for quality control in manufacturing processes and for its application in various scientific fields. This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the determination of this compound. The described protocol is based on established methods for the analysis of structurally similar resin acids and diterpenoids, such as dehydroabietic acid and abietic acid.[1][2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Acetic Acid (Glacial, analytical grade)

    • Reference Standard: this compound (purity ≥98%)

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below. These conditions were adapted from methods used for similar diterpenoid compounds.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Acetic Acid in Water
Elution Mode Isocratic
Composition 85:15 (v/v) Acetonitrile : 0.1% Acetic Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or PDA
Detection Wavelength 210 nm and 240 nm
Run Time 15 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample containing the analyte. Dissolve the sample in methanol and dilute with the mobile phase to bring the concentration of the analyte within the calibration range. Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove particulate matter.

Method Validation and Data Presentation

The method should be validated according to standard guidelines to ensure its accuracy, precision, and linearity. The following tables summarize the expected performance characteristics of the method.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 5000
RSD of Peak Area (%) ≤ 2.0% (for n=6)0.8%
Linearity and Range
AnalyteCalibration Range (µg/mL)Correlation Coefficient (r²)
This compound 1 - 100≥ 0.999
Limits of Detection and Quantification
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.3
Limit of Quantification (LOQ) 1.0

Visualization of Experimental Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is depicted below.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions (1-100 µg/mL) Filtration Filter all solutions (0.45 µm Syringe Filter) Standard_Prep->Filtration Sample_Prep Prepare Sample Solution (Dissolve & Dilute) Sample_Prep->Filtration HPLC_Injection Inject into HPLC System Filtration->HPLC_Injection Load into Autosampler Chromatography Chromatographic Separation (C18 Column, Isocratic) HPLC_Injection->Chromatography Detection UV Detection at 210 nm Chromatography->Detection Data_Acquisition Data Acquisition (CDS) Detection->Data_Acquisition Peak_Integration Integrate Peak Area Data_Acquisition->Peak_Integration Quantification Quantify Analyte Concentration Peak_Integration->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound using a reversed-phase HPLC method with UV detection. The method is based on established analytical principles for similar chemical structures and is designed to be accurate, robust, and suitable for routine quality control and research applications. The provided tables and workflow diagram offer a clear and concise summary of the methodology and expected performance.

References

Application Notes and Protocols: Catalytic Applications of Phenanthrene-Based Organosilanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of novel catalytic systems is a cornerstone of modern chemistry, driving innovation in drug development, materials science, and fine chemical synthesis. Organosilanes, with their unique electronic properties and stability, have emerged as versatile components in catalytic processes. Concurrently, the phenanthrene scaffold, a polycyclic aromatic hydrocarbon, offers a rigid and sterically defined framework that is attractive for the design of sophisticated ligands.

This document explores the intersection of these two domains: the catalytic applications of phenanthrene-based organosilanes. Based on a comprehensive review of current literature, it appears that the use of well-defined molecular catalysts that incorporate both a phenanthrene moiety and a silane group is a nascent or highly specialized field of research with limited direct examples. However, significant research exists on the synthesis of functionalized phenanthrenes and the application of other classes of organosilanes in catalysis.

These application notes will, therefore, provide a detailed overview of the foundational chemistries required to design and utilize such catalytic systems. We will cover the synthesis of potential phenanthrene-based organosilane precursors and draw parallels from established organosilane catalysis to propose potential applications and experimental workflows.

Part 1: Synthesis of Functionalized Phenanthrenes for Catalyst Development

The creation of a phenanthrene-based organosilane catalyst first requires the synthesis of a phenanthrene molecule functionalized at a specific position, which can then be converted into an organosilane. Various methods have been developed for the regioselective functionalization of phenanthrene.

Application Note 1: Palladium-Catalyzed C-H Arylation of Phenanthrene

One prominent method for functionalizing phenanthrene is the direct C-H arylation using organosilicon reagents. This approach allows for the introduction of an aryl group, which could subsequently be functionalized with a silane. A notable example is the palladium-catalyzed C-H arylation of phenanthrene with trimethylphenylsilane.[1][2] In this reaction, phenanthrene acts as the substrate and the organosilane as the arylation reagent.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Phenanthrene

This protocol is based on the work of Itami and coworkers, who have investigated the mechanism of Pd/o-chloranil catalysis in the C-H arylation of phenanthrene.[1][2]

Materials:

  • Phenanthrene

  • Trimethylphenylsilane

  • Palladium(II) acetate (Pd(OAc)₂)

  • o-Chloranil

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)

  • Heating and stirring equipment

  • Chromatography supplies for purification

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add phenanthrene (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and o-chloranil (1.2 mmol).

  • Add anhydrous toluene (5.0 mL) to the flask.

  • Add trimethylphenylsilane (1.5 mmol) and potassium carbonate (2.0 mmol) to the reaction mixture.

  • Seal the flask and heat the mixture at 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 9-phenylphenanthrene.

The resulting 9-phenylphenanthrene could then undergo further functionalization, for example, through lithiation and reaction with a chlorosilane, to introduce the desired organosilane moiety for catalytic applications.

Part 2: Organosilanes in Asymmetric Catalysis

While phenanthrene-based organosilane catalysts are not well-documented, the broader field of chiral organosilane ligands in asymmetric catalysis provides a strong foundation for their potential development. Chiral silanes, particularly those with stereogenic silicon centers or those attached to chiral organic scaffolds, can act as effective ligands in metal-catalyzed asymmetric reactions.

Application Note 2: Chiral Organosilane Ligands

Chiral organosilanes have been employed as ligands in various asymmetric transformations, including hydrosilylation, conjugate additions, and cross-coupling reactions. The silicon atom can influence the electronic and steric environment of the metal center, leading to high enantioselectivity.

The table below summarizes representative classes of chiral organosilane compounds and their established or potential roles in asymmetric catalysis.

Organosilane ClassStructural FeaturesPotential Catalytic ApplicationsReference Examples
Si-Stereogenic Silanes Chiral center at the silicon atom.Asymmetric hydrosilylation, conjugate addition.Synthesis of Si-stereogenic silacycles via Brønsted acid catalysis.[3]
Chiral Silanols Si-OH group on a chiral silicon center.Precursors to other chiral silanes, potential as Brønsted acid catalysts.Enzymatic asymmetric synthesis of Si-stereogenic silanols.[4]
Axially Chiral Silanes Restricted rotation around a Si-C or Si-Si bond.Ligands for transition metal-catalyzed cross-coupling reactions.(Hypothetical, based on established axially chiral ligands)
Planar Chiral Silanes Chirality arising from a silyl group on a planar chiral scaffold (e.g., ferrocene).Asymmetric hydrogenation, hydrosilylation.Ferrocenylphosphines have been studied in hydrosilylation.

Part 3: Proposed Workflow for Development of Phenanthrene-Based Organosilane Catalysts

Given the lack of direct examples, a logical workflow for researchers aiming to develop and apply phenanthrene-based organosilane catalysts is proposed. This workflow combines the synthesis of functionalized phenanthrenes with the principles of ligand design and catalytic screening.

G cluster_0 Phase 1: Ligand Synthesis cluster_1 Phase 2: Catalyst Formulation & Screening cluster_2 Phase 3: Optimization & Application A 1. Select Phenanthrene Functionalization Strategy (e.g., C-H activation, lithiation) B 2. Synthesize Functionalized Phenanthrene Precursor A->B C 3. Introduce Organosilane Moiety (e.g., via reaction with chlorosilane) B->C D 4. Purify and Characterize Novel Ligand C->D E 5. Complexation with Metal Precursor (e.g., Pd, Rh, Ir, Cu) D->E F 6. Select Model Catalytic Reaction (e.g., Asymmetric Hydrosilylation) E->F G 7. Screen Reaction Conditions (Solvent, Temp., Catalyst Loading) F->G H 8. Optimize for Yield and Enantioselectivity G->H I 9. Substrate Scope Evaluation H->I J 10. Mechanistic Studies & Application to Target Synthesis I->J

Proposed workflow for phenanthrene-based organosilane catalyst development.

Conclusion and Future Outlook

The development of phenanthrene-based organosilanes for catalytic applications represents a promising, yet underexplored, frontier in ligand design and homogeneous catalysis. The rigid, well-defined structure of the phenanthrene core, combined with the unique electronic and steric properties of organosilanes, could lead to novel catalysts with high activity and selectivity.

Future research in this area will likely focus on the synthesis of chiral, non-racemic phenanthrene-organosilane ligands and their application in asymmetric catalysis. The protocols and workflows outlined in these notes provide a foundational roadmap for researchers to venture into this exciting field. Success in this area could provide new tools for the efficient synthesis of complex molecules relevant to the pharmaceutical and materials science industries.

References

Application Notes and Protocols for Novel Materials Incorporating 1-(5-Isoquinolinesulfonyl)homopiperazine (Fasudil)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The provided CAS Number 100402-41-3 is associated with ambiguity in publicly available databases. These application notes focus on 1-(5-Isoquinolinesulfonyl)homopiperazine, also known as Fasudil, which is a prominent compound linked to this CAS number in numerous scientific contexts and aligns with the target audience of researchers and drug development professionals.

Introduction

1-(5-Isoquinolinesulfonyl)homopiperazine, commercially known as Fasudil, is a potent Rho-associated coiled-coil forming protein kinase (ROCK) inhibitor.[1][2] Its primary mechanism of action involves the inhibition of the Rho/ROCK signaling pathway, which plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[2][3][4] The therapeutic potential of Fasudil has been explored in various conditions, including cerebral vasospasm, pulmonary hypertension, and neurodegenerative diseases.[1][2][5] The development of novel materials incorporating Fasudil is a burgeoning area of research focused on enhancing its therapeutic efficacy, providing controlled release, and enabling targeted delivery. These advanced materials include nanoparticles, microspheres, hydrogels, and other biocomposites.

Novel Material Formulations

The incorporation of Fasudil into novel biomaterials aims to address challenges such as its short half-life and the need for localized delivery to specific tissues.

1.1 Nanoparticle-Based Drug Delivery Systems

Chitosan nanoparticles have been investigated as a carrier for Fasudil to improve its ocular bioavailability for the treatment of glaucoma.[6][7] These nanoparticles can overcome the corneal barrier and provide sustained release of the drug.

Quantitative Data Summary: Fasudil-Loaded Chitosan Nanoparticles

ParameterValueReference
Particle Size144.0 ± 15.6 nm to 835.9 ± 23.4 nm[7]
Entrapment Efficiency17.2% to 41.4%[7]
In Vitro ReleaseSlower release compared to aqueous solution[7]
Corneal PermeationSubstantial improvement over aqueous solution[7]
Cell Viability (Lens Epithelial Cells)>94%[7]

1.2 Microspheres for Sustained Release

Poly(lactic-co-glycolic acid) (PLGA) microspheres have been developed as a potential intravitreal depot formulation for the sustained release of Fasudil in glaucoma therapy.[8]

1.3 Hydrogels for Tissue Engineering

Hydrogels serve as excellent scaffolds for tissue engineering and can be loaded with Fasudil to promote tissue regeneration.[9][10] The incorporation of Fasudil can modulate cellular behavior, such as inhibiting fibroblast proliferation and collagen synthesis in scar tissue.[4]

1.4 Graphene Oxide Biocomposites

Graphene oxide-bovine serum albumin (GO-BSA) biocomposites have been fabricated to carry Fasudil for the treatment of acute renal injury in animal models.[11]

Experimental Protocols

2.1 Preparation of Fasudil-Loaded Chitosan Nanoparticles (Ionic Gelation Method)

This protocol describes the preparation of chitosan nanoparticles encapsulating Fasudil using the ionic gelation method.

Materials:

  • Chitosan

  • Sodium tripolyphosphate (TPP)

  • Fasudil hydrochloride

  • Acetic acid

  • Deionized water

Protocol:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v).

  • Dissolve Fasudil hydrochloride in the chitosan solution.

  • Prepare a TPP solution (e.g., 1 mg/mL) in deionized water.

  • Under constant magnetic stirring, add the TPP solution dropwise to the chitosan-Fasudil solution.

  • Nanoparticles will form spontaneously via electrostatic interaction.

  • Continue stirring for a specified period (e.g., 30 minutes) to allow for nanoparticle stabilization.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove unentrapped Fasudil and other reagents.

  • Resuspend the nanoparticles in an appropriate buffer for further analysis or use.

Experimental Workflow: Preparation of Fasudil-Loaded Chitosan Nanoparticles

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formation cluster_2 Purification and Collection A Dissolve Chitosan in Acetic Acid B Add Fasudil to Chitosan Solution A->B D Dropwise addition of TPP to Chitosan-Fasudil Solution C Prepare TPP Solution E Magnetic Stirring D->E F Centrifugation E->F G Washing with Deionized Water F->G H Resuspension in Buffer G->H

Caption: Workflow for preparing Fasudil-loaded chitosan nanoparticles.

2.2 Preparation of Fasudil-Loaded PLGA Microspheres (Solvent Evaporation Method)

This protocol outlines the fabrication of PLGA microspheres for the controlled release of Fasudil.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Fasudil hydrochloride

  • Dichloromethane (DCM) or other suitable organic solvent

  • Polyvinyl alcohol (PVA) solution

  • Deionized water

Protocol:

  • Dissolve PLGA and Fasudil in DCM to form the oil phase.

  • Prepare an aqueous solution of PVA (e.g., 1% w/v), which will act as the continuous phase.

  • Add the oil phase to the aqueous phase under high-speed homogenization to form an oil-in-water (O/W) emulsion.

  • Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the hardening of the microspheres.

  • Collect the microspheres by centrifugation, wash them with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilize the microspheres to obtain a dry powder.

2.3 In Vitro Drug Release Study

This protocol describes a typical method to evaluate the release profile of Fasudil from a biomaterial formulation.

Materials:

  • Fasudil-loaded biomaterial (e.g., nanoparticles, microspheres)

  • Phosphate-buffered saline (PBS, pH 7.4) or other relevant release medium

  • Centrifuge tubes

  • Incubator/shaker

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Disperse a known amount of the Fasudil-loaded biomaterial in a specific volume of release medium in a centrifuge tube.

  • Incubate the tubes at 37°C with constant shaking.

  • At predetermined time intervals, centrifuge the tubes and collect a sample of the supernatant.

  • Replace the withdrawn volume with fresh release medium to maintain sink conditions.

  • Analyze the concentration of Fasudil in the collected samples using a validated HPLC method.[8]

  • Calculate the cumulative percentage of drug released over time.

Quantitative Data Summary: Pharmacokinetics of Fasudil and its Active Metabolite, Hydroxyfasudil

ParameterFasudil (Oral)Fasudil (IV)Hydroxyfasudil (Oral)Hydroxyfasudil (IV)Reference
Cmax 1.4 µg/L100.6 µg/L111.6 µg/L108.4 µg/L[12]
tmax 0.25 h0.375 h--[12]
AUC0–tz --309 µg·h/L449 µg·h/L[12]
-0.55 h--[12]

Signaling Pathway

Rho/ROCK Signaling Pathway

Fasudil primarily targets the Rho-associated coiled-coil forming protein kinase (ROCK), a key effector of the small GTPase RhoA. The Rho/ROCK pathway is integral to regulating the actin cytoskeleton and is involved in processes such as cell contraction, motility, and proliferation.

Mechanism of Action:

  • Activation of RhoA: Extracellular signals activate RhoA, a small GTPase, causing it to switch from an inactive GDP-bound state to an active GTP-bound state.

  • Activation of ROCK: GTP-bound RhoA binds to and activates ROCK.

  • Phosphorylation of Downstream Targets: Activated ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) phosphatase and LIM kinase (LIMK).

  • Cellular Effects: Phosphorylation of MLC phosphatase leads to its inactivation, resulting in increased MLC phosphorylation and smooth muscle contraction. Phosphorylation of LIMK leads to the inactivation of cofilin, which promotes actin polymerization and stress fiber formation.

  • Inhibition by Fasudil: Fasudil competitively binds to the ATP-binding site of ROCK, inhibiting its kinase activity and preventing the phosphorylation of its downstream targets. This leads to vasodilation, reduced cell proliferation, and other therapeutic effects.[1]

Signaling Pathway Diagram: Rho/ROCK Pathway and Inhibition by Fasudil

G cluster_0 Rho/ROCK Signaling Pathway A Extracellular Signals B RhoA-GDP (Inactive) A->B C RhoA-GTP (Active) B->C GEFs C->B GAPs D ROCK C->D Activates E Myosin Light Chain Phosphatase (MLCP) D->E Inhibits J LIM Kinase (LIMK) D->J Activates K p-LIMK (Active) D->K G Myosin Light Chain (MLC) E->G Dephosphorylates F p-MLCP (Inactive) H p-MLC G->H MLCK I Actin-Myosin Interaction (Contraction) H->I L Cofilin J->L Inhibits K->L Phosphorylates N Actin Polymerization (Stress Fiber Formation) L->N Promotes Depolymerization M p-Cofilin (Inactive) M->N Inhibits Depolymerization O Fasudil O->D Inhibits

Caption: The Rho/ROCK signaling pathway and its inhibition by Fasudil.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of C20H32O3Si

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Guide to In Vitro Cytotoxicity Assays for the Organosilicon Compound C20H32O3Si

Introduction to In Vitro Cytotoxicity Testing

In vitro cytotoxicity testing is a crucial first step in the safety assessment of novel chemical entities such as the organosilicon compound C20H32O3Si. These assays are essential for determining the potential of a compound to cause cell damage or death.[1] By utilizing cultured cells, these methods offer a rapid, cost-effective, and high-throughput alternative to animal testing for initial screening.[1] The data generated from these assays, such as the half-maximal inhibitory concentration (IC50), are vital for guiding further preclinical development.[2][3]

This document outlines a panel of standard in vitro assays to assess the cytotoxicity of C20H32O3Si, focusing on different cellular mechanisms: metabolic activity, membrane integrity, and apoptosis.

General Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a test compound involves several key stages, from cell culture preparation to data analysis. The following diagram illustrates this general process.

G General Workflow for In Vitro Cytotoxicity Testing of C20H32O3Si cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Line Selection and Culture Compound_Prep 2. C20H32O3Si Stock Solution Preparation Serial_Dilution 3. Serial Dilution of C20H32O3Si Treatment 5. Treatment with C20H32O3Si Serial_Dilution->Treatment Cell_Seeding 4. Cell Seeding in Microplate Cell_Seeding->Treatment Incubation 6. Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation Assay_Reagent 7. Addition of Assay-Specific Reagent Incubation->Assay_Reagent Data_Acquisition 8. Signal Measurement (Absorbance, Fluorescence, Luminescence) Assay_Reagent->Data_Acquisition Data_Processing 9. Data Normalization and Analysis Data_Acquisition->Data_Processing IC50_Determination 10. IC50 Value Calculation Data_Processing->IC50_Determination

Figure 1: General workflow for cytotoxicity testing.

Assay for Metabolic Activity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of C20H32O3Si in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[5][6]

Data Presentation: MTT Assay

The cell viability is calculated as a percentage relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[9][10]

Concentration of C20H32O3Si (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2500.085100.0
11.1800.07094.4
100.9500.06576.0
500.6300.05050.4
1000.3200.04025.6
2000.1500.02512.0

Hypothetical IC50 for C20H32O3Si: ~50 µM

Assay for Membrane Integrity: LDH Release Assay

The Lactate Dehydrogenase (LDH) release assay is a method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[11] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[11] The amount of released LDH is proportional to the number of dead cells.[12]

Experimental Protocol: LDH Release Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer, such as Triton X-100).[13]

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[12] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]

Data Presentation: LDH Release Assay

The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Concentration of C20H32O3Si (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous Release)0.2000.0150.0
10.2500.0205.6
100.4500.03027.8
500.9000.05577.8
1001.5000.080144.4 (Adjusted to 100%)
Maximum Release2.0000.100100.0

Assay for Apoptosis Induction: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 assay is a luminescent method for measuring the activity of caspases 3 and 7, which are key effector enzymes in the apoptotic pathway.[15][16] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which is cleaved by active caspases to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.[15] The intensity of the light produced is proportional to the amount of caspase activity.[16][17]

Experimental Protocol: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[17]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.[16][17]

  • Incubation: Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Presentation: Caspase-Glo® 3/7 Assay

The results are typically presented as the fold change in caspase activity in treated cells compared to untreated controls.

Concentration of C20H32O3Si (µM)Mean Luminescence (RLU)Standard DeviationFold Change in Caspase-3/7 Activity
0 (Control)15,0001,2001.0
118,0001,5001.2
1045,0003,5003.0
50120,0009,8008.0
10090,0007,5006.0

Representative Signaling Pathway: Fas-Mediated Apoptosis

Cytotoxic compounds can induce cell death through various signaling pathways. One such pathway is the extrinsic apoptosis pathway, which can be initiated by the binding of a ligand, such as FasL, to a death receptor, FasR. This interaction leads to the activation of a caspase cascade, ultimately resulting in programmed cell death.[18]

G Simplified Fas-Mediated Apoptosis Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD (Fas-Associated Death Domain) FasR->FADD Recruitment Procaspase8 Pro-caspase-8 FADD->Procaspase8 Recruitment Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Caspase3->Apoptosis Execution

References

Application Note: Method for Tracking Abietane Diterpenoid X (ADX) in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides detailed methodologies for the detection, quantification, and visualization of the abietane diterpenoid 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-one, hereafter referred to as Abietane Diterpenoid X (ADX), in various biological contexts. ADX belongs to the abietane family of diterpenoids, a class of natural products known for a wide range of biological activities, including anti-inflammatory and anti-cancer effects.[1][2] Many of these effects are attributed to the modulation of key cellular signaling pathways, such as NF-κB and MAPK.[3][4]

These protocols are designed for researchers in pharmacology, drug metabolism, and cell biology to facilitate studies on the pharmacokinetics (PK), absorption, distribution, metabolism, and excretion (ADME), and the cellular mechanism of action of ADX and related compounds. The methods described include high-sensitivity quantification in plasma by LC-MS/MS, cellular localization via fluorescent labeling, and whole-body distribution tracking using radiolabeling.

Quantitative Analysis of ADX in Plasma by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] This protocol describes a validated method for determining the concentration of ADX in plasma.

Experimental Protocol

1.1. Sample Preparation: Protein Precipitation Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[6]

  • Thaw frozen plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS) (e.g., a deuterated analog of ADX).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 methanol:water solution.[7]

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the clear supernatant for LC-MS/MS injection.

1.2. LC-MS/MS Conditions

  • LC System: Standard HPLC or UPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 30% B, linear gradient to 95% B over 5 minutes, hold for 2 minutes, return to 30% B, and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for ADX and the IS (to be determined by direct infusion of the pure compound).

Data Presentation

The performance of the LC-MS/MS assay should be validated according to regulatory guidelines. Key quantitative parameters are summarized below.

ParameterResultSpecification
Linearity Range 1 - 1000 ng/mLR² ≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%
Intra-day Precision (%CV) < 10%≤ 15%
Inter-day Precision (%CV) < 12%≤ 15%
Accuracy (% Bias) -5.8% to +7.2%Within ±15%
Matrix Effect 95% - 108%Consistent and reproducible
Recovery > 85%Consistent and reproducible

Table 1: Representative validation summary for the quantitative LC-MS/MS analysis of ADX in plasma.

Workflow Diagram

LCMS_Workflow plasma Plasma Sample (100 µL) precip Protein Precipitation (Acetonitrile + IS) plasma->precip vortex1 Vortex precip->vortex1 centrifuge1 Centrifuge (14,000 x g) vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evap Evaporate (Nitrogen) supernatant->evap reconstitute Reconstitute (50% MeOH) evap->reconstitute vortex2 Vortex reconstitute->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Figure 1: Workflow for ADX sample preparation and analysis.

Cellular Tracking of ADX using Fluorescent Labeling

To visualize the subcellular distribution of ADX, a fluorescent probe can be synthesized by covalently attaching a fluorophore. This allows for real-time imaging in live cells using confocal microscopy. The nitrobenzoxadiazole (NBD) group is a common fluorophore for this purpose.[8][9]

Experimental Protocol

2.1. Synthesis of ADX-NBD Fluorescent Probe This protocol assumes ADX can be derivatized at the ketone position to introduce a linker with a terminal amine, which is then reacted with NBD-Cl.

  • Derivatization: Convert the ketone group of ADX to a hydroxylamine or hydrazine derivative, introducing a reactive primary amine. This is a specialized chemical synthesis step that must be performed in a chemistry lab.

  • Labeling Reaction:

    • Dissolve the amine-functionalized ADX in anhydrous DMF.

    • Add 1.2 equivalents of 4-Chloro-7-nitrobenzofurazan (NBD-Cl) and 2.0 equivalents of triethylamine (TEA).

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Purify the resulting ADX-NBD conjugate using column chromatography.

    • Confirm the structure and purity by NMR and mass spectrometry.[10]

2.2. Confocal Microscopy

  • Cell Culture: Plate cells of interest (e.g., RAW 264.7 macrophages for inflammation studies) onto glass-bottom confocal dishes and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with the desired concentration of the ADX-NBD probe (e.g., 1-10 µM) in complete cell culture medium.

  • Incubation: Incubate for the desired time points (e.g., 15 min, 1h, 4h) at 37°C in a 5% CO₂ incubator.

  • Counterstaining (Optional): To visualize specific organelles, co-stain with organelle-specific dyes (e.g., Hoechst 33342 for nucleus, MitoTracker Red for mitochondria).

  • Imaging:

    • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

    • Add fresh imaging medium (e.g., phenol red-free medium).

    • Image the cells using a confocal laser scanning microscope.

    • Use appropriate laser lines and emission filters for the ADX-NBD probe (Excitation ~460 nm, Emission ~550 nm) and any counterstains.

    • Acquire Z-stack images to determine the three-dimensional subcellular localization.

Hypothetical Signaling Pathway Inhibition

Diterpenoids often exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1][2][3] ADX is hypothesized to block the activation of these pathways upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

Signaling_Pathway cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK) TLR4->MAPK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) p65_p50 p65/p50 Nucleus Nucleus p65_p50->Nucleus Translocates Cytokines Inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription ADX ADX ADX->IKK Inhibits ADX->MAPK Inhibits AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates

Figure 2: Hypothesized inhibition of NF-κB and MAPK pathways by ADX.

In Vivo Tracking of ADX using Radiolabeling

Radiolabeling is a highly sensitive technique used to track the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole organism.[11][12] This involves synthesizing ADX with a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C).

Conceptual Protocol

3.1. Synthesis of Radiolabeled ADX ([³H]-ADX or [¹⁴C]-ADX) The synthesis of radiolabeled compounds is a highly specialized process.[13]

  • Precursor Synthesis: A non-radioactive precursor molecule is synthesized that allows for the introduction of the radioisotope in the final step.

  • Radiolabeling: The precursor is reacted with a source of the radioisotope (e.g., ³H₂ gas with a catalyst, or a ¹⁴C-labeled reagent) to produce the final radiolabeled ADX.

  • Purification: The radiolabeled product is purified, typically by HPLC, to remove unlabeled precursors and radioactive impurities.

  • Quality Control: The specific activity (e.g., in Ci/mmol) and radiochemical purity are determined.

3.2. Animal Study (e.g., in Rats)

  • Dosing: Administer a single dose of radiolabeled ADX to rats via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At various time points post-dose (e.g., 1, 4, 8, 24, 48 hours), collect blood, urine, feces, and a comprehensive set of tissues.

  • Sample Processing:

    • Plasma/Urine: Analyze directly by liquid scintillation counting (LSC) to determine total radioactivity.

    • Tissues: Homogenize the tissues. A portion of the homogenate is analyzed by LSC after combustion to determine total radioactivity.

  • Quantitative Whole-Body Autoradiography (QWBA): For a visual representation of distribution, a separate cohort of animals can be used. At specific time points, the animal is euthanized and flash-frozen. The carcass is sectioned into thin slices, which are then exposed to a phosphor screen to create a detailed image of the radioactivity distribution throughout the body.

Method Selection Guide

Choosing the appropriate tracking method depends on the specific research question.

Decision_Tree start What is the Research Question? q1 How much drug is in plasma/tissue? start->q1 Quantification q2 Where does the drug go inside the cell? start->q2 Localization (Cellular) q3 Where does the drug go in the whole body? start->q3 Distribution (Organism) ans1 Use LC-MS/MS Quantification q1->ans1 ans2 Use Fluorescent Labeling & Microscopy q2->ans2 ans3 Use Radiolabeling & QWBA/LSC q3->ans3

Figure 3: Decision tree for selecting an ADX tracking method.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Fenretinide (Einecs 309-476-7)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fenretinide [N-(4-hydroxyphenyl)retinamide] in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: What is Einecs 309-476-7 and why is its solubility a concern?

A1: this compound is the European Inventory of Existing Commercial Chemical Substances number for N-(4-hydroxyphenyl)retinamide, commonly known as Fenretinide. It is a synthetic retinoid with promising anti-cancer properties.[1][2] However, Fenretinide is a lipophilic compound with very poor aqueous solubility, which significantly limits its bioavailability and therapeutic efficacy in clinical settings.[1][3][4][5][6][7]

Q2: What is the baseline solubility of Fenretinide in common laboratory solvents?

A2: Fenretinide is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, it is recommended to first dissolve Fenretinide in an organic solvent like ethanol and then dilute it with the aqueous buffer of choice. The solubility in organic solvents is significantly higher.

Data Presentation: Solubility of Fenretinide in Various Solvents

SolventApproximate Solubility
Ethanol~10 mg/mL[2]
DMSO~10 mg/mL[2]
Dimethyl formamide (DMF)~10 mg/mL[2]
1:2 solution of Ethanol:PBS (pH 7.2)~0.3 mg/mL[2]
WaterInsoluble[8]

Q3: I'm observing precipitation of Fenretinide when I add my stock solution to my aqueous cell culture media. How can I prevent this?

A3: This is a common issue due to Fenretinide's low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Fenretinide in your media.

  • Increase the solvent ratio: While keeping the final Fenretinide concentration the same, you can try increasing the percentage of the organic solvent (e.g., ethanol or DMSO) in the final solution. However, be mindful of solvent toxicity to your cells.

  • Use a solubilizing agent: Incorporating a solubilizing agent can significantly improve the aqueous solubility of Fenretinide. Common choices include surfactants, co-solvents, and cyclodextrins.[1]

Q4: What are some effective methods to significantly increase the aqueous solubility of Fenretinide for in vitro or in vivo studies?

A4: Several formulation strategies can dramatically enhance the solubility of Fenretinide. These include creating solid dispersions, using lipid-based delivery systems like liposomes, and preparing nanoparticles.

Data Presentation: Enhancement of Fenretinide's Apparent Aqueous Solubility

MethodExcipient/SystemFold Increase in SolubilityReference
Solid DispersionPolyvinylpyrrolidone (PVP) (9:1 ratio)50-fold[4][5]
Solid DispersionHydrophilic copolymer (P5)1134-fold[9]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of a Fenretinide Solid Dispersion using the Solvent Evaporation Method

This protocol is adapted from a method for preparing hydrophilic nanoparticles of Fenretinide with polyvinylpyrrolidone (PVP).[1]

Objective: To prepare a solid dispersion of Fenretinide in a hydrophilic polymer matrix to enhance its aqueous solubility.

Materials:

  • Fenretinide (this compound)

  • Polyvinylpyrrolidone (PVP)

  • Methanol

  • Dichloromethane

  • Rotary evaporator

  • Bath sonicator

  • High-pressure homogenizer (optional, for nanoparticle formation)

  • Water (deionized or distilled)

Methodology:

  • Dissolution: Prepare a solution by dissolving Fenretinide and PVP in a mixture of methanol and dichloromethane (e.g., 2:23 v/v). A common starting ratio for PVP to Fenretinide is 4:1 (w/w).[1]

  • Solvent Evaporation: Remove the organic solvents using a rotary evaporator at approximately 80°C and 100 RPM. This will result in the formation of a thin film of the Fenretinide-PVP solid dispersion on the wall of the flask.[1]

  • Reconstitution: Reconstitute the thin film with a precise volume of water (e.g., 3.0 mL).[1]

  • Sonication: Use a bath sonicator to ensure the complete recovery and dissolution of the material from the flask walls.[1]

  • (Optional) Nanoparticle Formation: For a more uniform particle size distribution, the reconstituted solution can be processed through a high-pressure homogenizer to form nanoparticles.[1]

  • Characterization: The resulting formulation can be characterized for particle size, drug content, and dissolution rate.

Protocol 2: Preparation of Fenretinide-Loaded Liposomes using the Thin-Film Hydration Method

This protocol provides a general guideline for encapsulating Fenretinide into liposomes.

Objective: To encapsulate Fenretinide within a lipid bilayer to improve its stability and dispersibility in aqueous media.

Materials:

  • Fenretinide

  • Phospholipids (e.g., soy phosphatidylcholine)

  • Cholesterol

  • Chloroform or other suitable organic solvent

  • Rotary evaporator

  • Aqueous buffer (e.g., PBS)

  • Extruder with polycarbonate membranes (e.g., 0.2 µm pore size)

Methodology:

  • Lipid Film Formation: Dissolve Fenretinide, phospholipids, and cholesterol in chloroform in a round-bottom flask.

  • Solvent Removal: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's interior surface.

  • Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by gentle rotation. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 0.2 µm).[10] This process should be repeated multiple times to ensure homogeneity.

  • Purification: Remove any unencapsulated Fenretinide by methods such as dialysis or size exclusion chromatography.

Signaling Pathway Visualization

Fenretinide induces apoptosis in cancer cells through multiple signaling pathways. A key mechanism involves the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.[2][10][11]

Fenretinide_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Fenretinide Fenretinide DES1 DES1 (Dihydroceramide Desaturase) Fenretinide->DES1 inhibits PKCd PKCδ Fenretinide->PKCd activates PDK2 PDK2 PKCd->PDK2 activates PDHC PDHC PDK2->PDHC activates TCA TCA Cycle PDHC->TCA activates ROS ROS (Reactive Oxygen Species) TCA->ROS increases p38 p38 ROS->p38 activates (high increase) JNK JNK ROS->JNK activates (moderate increase) CytC Cytochrome C p38->CytC release Autophagy Autophagy JNK->Autophagy Casp9 Caspase-9 CytC->Casp9 activates Apoptosis Apoptosis Casp9->Apoptosis induces

Caption: Fenretinide-induced apoptotic and autophagic signaling pathways.

References

Technical Support Center: Optimizing Silylation with C20H32O3Si

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The molecular formula C20H32O3Si does not correspond to a common, commercially available silylating agent. This guide provides generalized advice for optimizing silylation reactions with a novel or sterically demanding reagent of this nature, drawing on established principles of silylation chemistry.

Frequently Asked Questions (FAQs)

Q1: What is silylation and why is it used?

A1: Silylation is a chemical reaction that introduces a silyl group (R₃Si) into a molecule, typically by replacing an active hydrogen, such as in a hydroxyl (-OH) group.[1][2] This process converts the parent compound into a silyl derivative, which is generally more volatile, less polar, and more thermally stable.[3] In organic synthesis, silylation is primarily used to "protect" sensitive functional groups, like alcohols, preventing them from participating in unwanted side reactions.[4][5]

Q2: My silylation reaction with C20H32O3Si is not working. What are the most common reasons for failure?

A2: Low or no product formation in silylation reactions is a frequent issue, especially with sterically hindered substrates or novel reagents.[6][7] The most common causes include:

  • Presence of Moisture: Silylating agents are highly sensitive to water, which consumes the reagent and leads to the formation of siloxane byproducts.[8][9] Ensure all glassware, solvents, and reagents are anhydrous.[10]

  • Insufficient Reagent Reactivity: The silylating agent may not be reactive enough for your specific alcohol, particularly if the alcohol is sterically hindered (e.g., a secondary or tertiary alcohol).[11][12]

  • Inappropriate Reaction Conditions: Factors like solvent, temperature, reaction time, and the choice of base are critical and must be optimized.[11]

Q3: How do I choose the right solvent for my silylation reaction?

A3: The choice of solvent can significantly impact the reaction rate.[12] Aprotic solvents are required.[13] Common choices include:

  • Dichloromethane (DCM): A versatile, non-polar aprotic solvent.[11]

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that can accelerate the reaction compared to less polar options.[12][14]

  • Acetonitrile (MeCN): Another polar aprotic solvent that often promotes faster reaction rates.[12]

  • Pyridine: Can act as both a solvent and a base catalyst.[7][13]

For challenging reactions, switching to a more polar solvent like DMF or MeCN may improve yields.[12]

Q4: What role does the base play, and which one should I use?

A4: A base is typically required to deprotonate the alcohol, making it a better nucleophile, and to neutralize the acidic byproduct generated during the reaction (e.g., HCl if using a silyl chloride).[12][14] Common bases include:

  • Imidazole: A mild and effective base, often used with silyl chlorides like TBDMS-Cl.[14][15]

  • Triethylamine (TEA): A common, stronger amine base.[11]

  • 2,6-Lutidine: A non-nucleophilic, sterically hindered base. It is crucial when using highly reactive silylating agents like silyl triflates to prevent side reactions.[6][16]

Troubleshooting Guide

This guide addresses specific issues you may encounter when optimizing silylation with C20H32O3Si.

Issue 1: Low or No Conversion to the Silyl Ether

If your reaction shows minimal or no formation of the desired product, consider the following troubleshooting steps.

dot

Caption: Troubleshooting decision tree for low silylation yield.

Detailed Actions:

  • Verify Reagent and Solvent Purity: Silylating agents are highly sensitive to moisture.[10] Ensure all solvents are anhydrous and reagents are fresh. Traces of water will consume the silylating agent and generate siloxane byproducts.[8][9]

  • Increase Reagent Reactivity: If using a silyl chloride version of C20H32O3Si is ineffective, a more reactive silyl triflate analogue would be the next choice. Silyl triflates are significantly more electrophilic and effective for hindered alcohols.[6][12]

  • Optimize Reaction Conditions: For challenging substrates, elevated temperatures (e.g., 40-80 °C) and longer reaction times (12-48 hours) may be necessary.[6] Switching from a non-polar solvent like DCM to a polar aprotic solvent like DMF can also accelerate the reaction.[12]

  • Select the Right Base/Catalyst:

    • For silyl chlorides, adding a catalytic amount of a more nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can dramatically speed up the reaction.[11]

    • When using highly reactive silyl triflates, a non-nucleophilic, sterically hindered base like 2,6-lutidine is essential to prevent side reactions.[6][16]

Issue 2: Formation of Siloxane Byproducts

The presence of Si-O-Si containing impurities indicates a reaction with water.

Solution:

  • Rigorous Anhydrous Technique: Oven-dry all glassware before use. Use freshly distilled or purchased anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[9]

  • Purification: Siloxane byproducts are typically less polar than the desired silylated product and can often be removed via silica gel chromatography, where they will elute first.[9]

Data Presentation: Optimizing Reaction Parameters

The following tables provide starting points and optimization ranges for key reaction parameters based on common practices for silylating sterically hindered alcohols.

Table 1: Silylating Agent and Base Combinations

Silylating Agent TypeRecommended BaseCatalyst (Optional)Target Substrate
Silyl Chloride (e.g., C20H32O3Si-Cl)Imidazole or Triethylamine0.05 - 0.1 eq. DMAPPrimary, Secondary Alcohols
Silyl Chloride (e.g., C20H32O3Si-Cl)Triethylamine0.1 eq. DMAPHindered Secondary Alcohols
Silyl Triflate (e.g., C20H32O3Si-OTf)2,6-LutidineNoneSterically Hindered Alcohols

Table 2: General Reaction Condition Optimization

ParameterInitial ConditionOptimization RangeRationale
Temperature Room Temperature (20-25°C)0°C to 80°CLower temperatures for highly reactive agents; higher for sluggish reactions.[6]
Solvent Dichloromethane (DCM)DCM, THF, MeCN, DMFPolar aprotic solvents (MeCN, DMF) can accelerate slow reactions.[12]
Concentration 0.1 M0.05 M to 0.5 MHigher concentration may increase reaction rate.
Equivalents of Silylating Agent 1.2 eq.1.1 to 2.0 eq.An excess is used to drive the reaction to completion.[6]
Equivalents of Base 1.5 eq.1.5 to 3.0 eq.Must be sufficient to neutralize acid byproduct.[6]

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Hindered Alcohol with a Silyl Chloride

This protocol is a starting point for a sterically hindered secondary or tertiary alcohol using a hypothetical C20H32O3Si-Cl.

dot

References

Troubleshooting peak tailing in HPLC analysis of Einecs 309-476-7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Einecs 309-476-7, a representative basic compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a common chromatographic issue where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks have a Gaussian shape. Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1 indicates tailing. Many analytical methods specify an acceptable limit for the tailing factor, often below 2.[2]

Q2: Why is peak tailing a concern in quantitative analysis?

Peak tailing can negatively impact the accuracy and precision of an analysis. It can lead to difficulties in peak integration, which may result in inaccurate quantification.[2] Furthermore, significant tailing can reduce the resolution between adjacent peaks, making it challenging to separate and quantify closely eluting compounds.[1][2]

Q3: What are the common causes of peak tailing for a basic compound like this compound?

The most frequent cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions with the stationary phase.[1] Specifically, basic analytes can interact with ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns.[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, resulting in a distorted peak shape.[1] Other potential causes include column overload, improper mobile phase pH, column degradation, and extra-column effects.[4][5]

Troubleshooting Guide

Q4: My chromatogram for this compound shows significant peak tailing. What is the first step in troubleshooting?

A logical starting point for troubleshooting is to evaluate the mobile phase, as it plays a crucial role in controlling the ionization state of both the analyte and the stationary phase. The pH of the mobile phase is a critical parameter to investigate.[2][6]

Q5: How does adjusting the mobile phase pH help to reduce peak tailing?

Adjusting the mobile phase pH can suppress the undesirable secondary interactions between basic analytes and the silica stationary phase.[1] By lowering the mobile phase pH (typically to a range of 2.5-3.5), the residual silanol groups on the silica surface become fully protonated (Si-OH).[4][7] This neutralizes their negative charge, thereby minimizing the electrostatic interactions with the positively charged basic analyte.[7] It is important to operate at least one pH unit away from the analyte's pKa to ensure consistent ionization and retention.[8]

Data Presentation: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHTailing Factor (Tf) for this compoundPeak Shape Observation
7.02.4Severe Tailing
5.01.8Moderate Tailing
3.51.3Minor Tailing
2.81.1Symmetrical

Q6: Are there any mobile phase additives that can improve the peak shape of this compound?

Yes, adding a competing base, such as triethylamine (TEA), to the mobile phase can be an effective strategy.[2][9][10] TEA is a small basic molecule that preferentially interacts with the active silanol sites on the stationary phase.[5][7][11] This "shields" the silanol groups, reducing their availability to interact with the basic analyte, which leads to a more symmetrical peak shape.[7][11] A typical concentration for TEA is around 5-20 mM or approximately 0.1%.[7][12]

Q7: Could the HPLC column itself be the source of the peak tailing?

The column is a very common source of peak tailing issues. Here are a few possibilities:

  • Column Degradation : Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.[4] If you have a new, well-performing column, comparing its performance can help diagnose this issue.

  • Column Contamination : Impurities from the sample or mobile phase can accumulate at the head of the column, leading to distorted peak shapes.[5] Flushing the column with a strong solvent may resolve this.[4]

  • Inappropriate Column Choice : For basic compounds, it is often better to use a modern, high-purity silica (Type B) column that has a lower concentration of active silanols.[10] Columns that are "end-capped" have their residual silanols chemically bonded to make them less active, which significantly improves peak shape for basic compounds.[1][3]

Q8: I have optimized my mobile phase and am using a suitable column, but the peak tailing persists. What else should I check?

If the mobile phase and column are not the issue, consider these other factors:

  • Column Overload : Injecting too high a concentration of your sample can saturate the stationary phase, leading to peak broadening and tailing.[4][5][7] To check for this, dilute your sample (e.g., 10-fold) and re-inject it.[7] If the peak shape improves, you were likely overloading the column.[7]

  • Injection Solvent : If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[4] Ideally, the injection solvent should match the initial mobile phase composition as closely as possible.[4]

  • Extra-Column Effects : This refers to band broadening that occurs outside of the column.[4] Long or wide-diameter tubing between the injector, column, and detector can contribute to peak tailing.[3][4] Ensure that all connections are secure and that the tubing length and diameter are minimized.

Experimental Protocols

Protocol: Mobile Phase pH Optimization for the Analysis of this compound

  • Objective : To determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.

  • Materials :

    • HPLC-grade water

    • HPLC-grade acetonitrile (or methanol)

    • Buffer components (e.g., phosphate or formate)

    • Acid for pH adjustment (e.g., phosphoric acid or formic acid)

    • This compound standard solution

  • Procedure :

    • Prepare Aqueous Buffers : Prepare a series of aqueous buffers (e.g., 20 mM phosphate) at different pH values, such as 7.0, 5.0, 3.5, and 2.8. Use a calibrated pH meter to accurately adjust the pH of the aqueous portion before adding the organic modifier.[2]

    • Prepare Mobile Phases : Mix the prepared aqueous buffers with the organic solvent at the desired ratio (e.g., 50:50 water:acetonitrile).

    • Column Equilibration : Install the HPLC column and equilibrate it with the first mobile phase (e.g., pH 7.0) until a stable baseline is achieved (typically for at least 10-15 column volumes).

    • Sample Injection : Inject a standard solution of this compound.

    • Data Acquisition : Record the chromatogram and calculate the tailing factor for the analyte peak.

    • Systematic Evaluation : Repeat steps 3-5 for each of the prepared mobile phases, moving sequentially from high to low pH. Ensure the column is thoroughly equilibrated with each new mobile phase before injection.

    • Analysis : Compare the tailing factors obtained at each pH level to identify the optimal condition that provides a symmetrical peak (Tf closest to 1.0).

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) mobile_phase 1. Mobile Phase Check start->mobile_phase column 2. Column Check start->column instrument 3. Instrument/Sample Check start->instrument ph_check Adjust pH to 2.5-3.5 mobile_phase->ph_check additive_check Add Competing Base (e.g., 0.1% TEA) mobile_phase->additive_check age_check Column Age / History column->age_check Replace if old type_check Column Type (End-capped, Type B Silica) column->type_check Switch column overload_check Sample Overload instrument->overload_check Dilute sample solvent_check Injection Solvent Mismatch instrument->solvent_check Match solvent to MP extra_column_check Extra-Column Volume instrument->extra_column_check Check tubing/connections solution_found Problem Solved ph_check->solution_found additive_check->solution_found age_check->solution_found type_check->solution_found overload_check->solution_found solvent_check->solution_found extra_column_check->solution_found

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Synthesis of (1,4a-dimethyl-7-propan-2-yl...)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues during the synthesis of the abietane-type diterpenoid, 1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-one . The synthesis of this complex tricyclic framework typically relies on the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this class of compounds?

The construction of the fused six-membered ring system in the target molecule is classically achieved through the Robinson annulation.[3] This two-step sequence involves:

  • Michael Addition: A nucleophilic enolate, generated from a ketone, attacks an α,β-unsaturated ketone (like methyl vinyl ketone, MVK). This forms a 1,5-dicarbonyl intermediate.[4]

  • Intramolecular Aldol Condensation: The intermediate diketone then undergoes an internal cyclization, followed by dehydration, to form the final α,β-unsaturated cyclic ketone product.[5]

Q2: What are the most common side reactions in this synthesis?

Researchers may encounter several side reactions that can significantly lower the yield and complicate purification. The most prevalent issues include:

  • Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) is highly susceptible to base-catalyzed polymerization, which is a primary cause of low yields.

  • Double Michael Addition: The starting ketone enolate can react with a second molecule of MVK, leading to a dialkylated byproduct instead of the desired 1,5-diketone.

  • Lack of Stereoselectivity: The formation of the tricyclic system involves creating multiple new stereocenters. This can lead to a mixture of diastereomers if the reaction conditions are not carefully controlled.[6][7]

  • Alternative Cyclization Pathways: While the formation of a six-membered ring via aldol condensation is generally favored, other thermodynamically less stable ring systems or regioisomers can sometimes form.[4][8]

  • Self-Condensation: The starting ketone can undergo self-aldol condensation, competing with the desired Michael addition.

Q3: How can I identify the side products being formed?

A combination of modern analytical techniques is essential for characterizing the product mixture:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the main product and distinguish it from isomeric side products.

  • Mass Spectrometry (MS): Helps determine the molecular weight of the components in the reaction mixture, which is useful for identifying byproducts like dialkylated species.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating complex mixtures and quantifying the ratio of the desired product to various impurities.

Q4: Can reaction conditions influence which stereoisomer is the major product?

Yes, the stereochemical outcome of the Robinson annulation can be directed by the reaction conditions.

  • Kinetic Control: Lower temperatures and shorter reaction times tend to favor the kinetically preferred product. In many cases, this results in the formation of the trans-fused ring system due to antiperiplanar effects in the aldol transition state.[1]

  • Thermodynamic Control: Higher temperatures, stronger bases, or longer reaction times can allow for the equilibration of intermediates, leading to the most thermodynamically stable diastereomer.[7] In some systems, this can be used to reverse the kinetic selectivity.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Low product yield is the most common issue, often stemming from the reactivity of the Michael acceptor.

Possible Cause Recommended Solution Explanation
Polymerization of MVK Use an MVK precursor, such as a Mannich base (e.g., [2-(diethylamino)ethyl]methyl ketone) or a β-chloroketone.[9]These precursors generate MVK in situ, keeping its concentration low and minimizing the rate of polymerization.
Double Alkylation Use an organotin triflate catalyst or carefully control the stoichiometry of the reactants.This can help prevent the starting ketone from reacting with more than one equivalent of the Michael acceptor.
Incorrect Base/Solvent Screen different bases (e.g., KOH, NaOEt, LDA) and solvents. Acidic catalysis (e.g., H₂SO₄ or p-TsOH) can also be effective and may suppress some base-catalyzed side reactions.[1]The choice of base and solvent affects enolate formation and the rates of all competing reactions. Sometimes a one-pot process is less efficient, and isolating the Michael adduct before proceeding to the aldol cyclization can improve yields.[5]
Reaction Fails to Proceed Ensure the starting ketone can readily enolize. For sterically hindered ketones, a stronger base or higher temperatures may be required.The reaction is initiated by the formation of an enolate from the ketone. If this step is inefficient, the entire sequence will fail.
Problem 2: Complex Product Mixture with Multiple Isomers

The formation of multiple stereoisomers complicates purification and reduces the yield of the target compound.

Possible Cause Recommended Solution Explanation
Lack of Stereocontrol Adjust reaction temperature and time to favor either kinetic or thermodynamic control. For kinetic control, use low temperatures (-78 to 0 °C). For thermodynamic control, use higher temperatures (reflux) and a strong base to allow for epimerization.[7]The relative stereochemistry of the newly formed ring junction is determined during the intramolecular aldol condensation step. These conditions can favor one transition state over another.[6][7]
Multiple Enolates Formed If the starting ketone is unsymmetrical, consider using directed enolate formation methods (e.g., using LDA at low temperature for the kinetic enolate or a weaker base at higher temperature for the thermodynamic enolate).This ensures that the Michael addition occurs at the desired α-carbon, preventing the formation of constitutional isomers.
Alternative Aldol Cyclization Isolate the Michael adduct first, then perform the cyclization under carefully controlled conditions (e.g., using a specific base like pyrrolidine).[4]This two-step approach provides greater control over the intramolecular aldol condensation, favoring the formation of the desired six-membered ring.[5]

Illustrative Data: Effect of Conditions on Annulation

The following table provides a hypothetical summary of how reaction conditions can influence the outcome of a Robinson annulation, based on general principles.

Entry Base MVK Source Temperature Yield of Annulated Product (%) Diastereomeric Ratio (A:B)
1KOHMVK (added directly)25 °C353:1
2KOHMVK Precursor25 °C653:1
3LDAMVK Precursor-78 °C → 25 °C70>10:1 (Kinetic)
4NaOEtMVK PrecursorReflux, 12h601:4 (Thermodynamic)

This data is illustrative and serves to demonstrate general trends.

Experimental Protocols

Generalized Protocol for Base-Catalyzed Robinson Annulation

This protocol is a representative example for the synthesis of a tricyclic diterpenoid core structure. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Enolate Formation and Michael Addition:

    • To a solution of the bicyclic ketone precursor (1.0 eq) in a suitable solvent (e.g., THF, ethanol) at the desired temperature (e.g., 0 °C or -78 °C), add the base (1.1 eq, e.g., potassium tert-butoxide or LDA) dropwise.

    • Stir the mixture for 30-60 minutes to ensure complete enolate formation.

    • Slowly add a solution of methyl vinyl ketone (1.2 eq) or an appropriate precursor.

    • Allow the reaction to stir for several hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Intramolecular Aldol Condensation & Workup:

    • Once the Michael addition is complete (as indicated by TLC), the reaction may be gently warmed or refluxed to promote the intramolecular aldol condensation and subsequent dehydration. In some protocols, this occurs concurrently with the Michael addition.

    • After the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the desired tricyclic ketone.

    • Further purification, if necessary, can be achieved by recrystallization or preparative HPLC.

Visualizations

Reaction Pathway and Common Side Reactions

Reaction_Pathway Start Starting Ketone + Methyl Vinyl Ketone (MVK) Michael_Adduct 1,5-Diketone Intermediate Start->Michael_Adduct Michael Addition Polymer MVK Polymer Start->Polymer Polymerization (Side Reaction) Double_Michael Double Michael Adduct Start->Double_Michael Double Addition (Side Reaction) Aldol_Adduct Cyclized Aldol Adduct Michael_Adduct->Aldol_Adduct Intramolecular Aldol Addition Final_Product Target Annulated Product (Tricyclic Ketone) Aldol_Adduct->Final_Product Dehydration

Caption: Main reaction pathway versus common side reactions.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Workflow Problem Problem: Low Yield of Target Product Cause1 Possible Cause: MVK Polymerization Problem->Cause1 Cause2 Possible Cause: Poor Stereocontrol Problem->Cause2 Cause3 Possible Cause: Sub-optimal Conditions Problem->Cause3 Solution1 Solution: Use MVK precursor (e.g., Mannich base) Cause1->Solution1 Solution2 Solution: Adjust Temp/Time for Kinetic vs. Thermo Control Cause2->Solution2 Solution3 Solution: Screen different bases, solvents, or catalysts (acidic/basic) Cause3->Solution3

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Crude Organosilane Methacrylate Reaction Products (Associated with CAS 100402-41-3)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The CAS number 100402-41-3 is not consistently and uniquely assigned in chemical databases. However, it is frequently associated with organosilane methacrylate reaction products. This guide provides purification strategies for this class of compounds, specifically focusing on products from the reaction of molecules like 3-(trimethoxysilyl)propyl methacrylate with silica-based materials.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of CAS 100402-41-3?

A1: There is ambiguity in public databases regarding CAS 100402-41-3. Some sources incorrectly associate it with Europium(III) nitrate hydrate. However, related and more consistently indexed CAS numbers (e.g., 100402-78-6) refer to "2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, reaction products with silica"[1][2][3]. Therefore, this guide focuses on the purification of crude organosilane methacrylate reaction products.

Q2: What are the common impurities in crude organosilane methacrylate reaction mixtures?

A2: Common impurities can include unreacted starting materials such as 3-(trimethoxysilyl)propyl methacrylate, residual catalysts, byproducts from side reactions (e.g., hydrolysis of the trimethoxysilyl group), and low molecular weight polymers or oligomers[4].

Q3: What are the primary purification strategies for these types of compounds?

A3: The main purification strategies involve removing unreacted starting materials and byproducts. This is typically achieved through a combination of distillation (for volatile impurities), washing/extraction, and filtration. For higher purity, chromatographic methods can be employed[4][5].

Q4: Why is distillation a common first step in purification?

A4: Distillation is effective for removing volatile impurities that have significantly different boiling points from the desired product. For instance, excess methyl methacrylate used in transesterification reactions can be removed by vacuum stripping[4]. However, for organosilanes with close boiling points to their impurities, distillation can be challenging and may require specialized columns[5].

Troubleshooting Guides

Issue 1: Product is contaminated with unreacted 3-(trimethoxysilyl)propyl methacrylate.

  • Troubleshooting Step 1: Vacuum Distillation. If the desired product is a higher molecular weight species or a surface-modified solid, unreacted 3-(trimethoxysilyl)propyl methacrylate (boiling point ~190°C) can be removed under vacuum[6]. Care must be taken to avoid polymerization of the methacrylate group at high temperatures. The use of a polymerization inhibitor is recommended[4].

  • Troubleshooting Step 2: Solvent Washing/Extraction. For solid products (e.g., surface-modified silica), washing with a solvent in which the starting material is soluble but the product is not can be effective. Suitable solvents might include hexane or other non-polar organic solvents.

  • Troubleshooting Step 3: Column Chromatography. Silica gel chromatography can be used to separate the non-polar unreacted monomer from the more polar product, especially if the product is a larger molecule or has undergone some hydrolysis[7].

Issue 2: Presence of water-soluble or acidic/basic impurities.

  • Troubleshooting Step 1: Aqueous Washing. Washing the crude product mixture with water can help remove water-soluble impurities. If the product is an organic layer, it can be washed with water in a separatory funnel.

  • Troubleshooting Step 2: Neutralization Washes. If acidic or basic catalysts were used, washing with a dilute basic solution (e.g., sodium bicarbonate) or a dilute acidic solution, respectively, can neutralize and remove these impurities. This is often followed by a water wash to remove any remaining salts[4].

  • Troubleshooting Step 3: Brine Wash and Drying. After aqueous washing, a wash with a saturated sodium chloride solution (brine) can help to break any emulsions and remove residual water from the organic layer. The organic layer should then be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, followed by filtration.

Issue 3: Low molecular weight polymers or oligomers are present in the final product.

  • Troubleshooting Step 1: Precipitation and Filtration. It may be possible to selectively precipitate the polymeric impurities by adding a non-solvent. The precipitate can then be removed by filtration[4].

  • Troubleshooting Step 2: Size Exclusion Chromatography (SEC). For high-purity applications, SEC can be used to separate molecules based on their size, effectively removing smaller oligomers from a larger desired product.

Experimental Protocols

Protocol 1: General Purification of a Crude Organosilane Methacrylate by Washing

  • Initial Assessment: Analyze the crude product using techniques like GC-MS or NMR to identify the major impurities.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acid/Base Wash (if necessary): Transfer the solution to a separatory funnel. If an acidic catalyst was used, wash with a saturated sodium bicarbonate solution. If a basic catalyst was used, wash with a dilute (e.g., 1M) HCl solution. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water. Repeat 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution.

  • Drying: Drain the organic layer into a flask and add an anhydrous drying agent (e.g., MgSO₄). Swirl and let it stand for 15-20 minutes.

  • Filtration and Solvent Removal: Filter the mixture to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the purified product.

Protocol 2: Purification of Surface-Modified Silica Particles

  • Initial Separation: After the reaction, separate the solid product from the reaction mixture by centrifugation or filtration.

  • Solvent Washing: Resuspend the solid product in a solvent that dissolves the unreacted silane but not the functionalized silica (e.g., hexane or toluene). Stir for 15-30 minutes.

  • Centrifugation/Filtration: Separate the solid by centrifugation or filtration and discard the supernatant/filtrate.

  • Repeat Washing: Repeat the washing step 2-3 times to ensure complete removal of unreacted materials.

  • Drying: Dry the purified solid product under vacuum to remove any residual solvent.

Quantitative Data Summary

Parameter3-(trimethoxysilyl)propyl methacrylate
CAS Number 2530-85-0[6][8]
Molecular Formula C₁₀H₂₀O₅Si[8]
Molecular Weight 248.35 g/mol [8]
Boiling Point 190 °C[6]
Refractive Index 1.4300 - 1.4320[6]

Visualizations

PurificationWorkflow crude Crude Reaction Mixture distillation Vacuum Distillation crude->distillation Volatile Impurities washing Washing/ Extraction crude->washing Soluble Impurities distillation->washing chromatography Chromatography washing->chromatography Further Purification pure_product Purified Product washing->pure_product chromatography->pure_product

Caption: General purification workflow for crude organosilane methacrylates.

WashingProtocol start Dissolve Crude in Organic Solvent neutralize Neutralization Wash (if needed) start->neutralize water_wash Water Wash neutralize->water_wash brine_wash Brine Wash water_wash->brine_wash dry Dry with Anhydrous Sulfate brine_wash->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate finish Purified Product evaporate->finish

Caption: Step-by-step workflow for a liquid-liquid extraction purification protocol.

References

Technical Support Center: Enhancing the Stability of C20H32O3Si in Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C20H32O3Si. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of C20H32O3Si in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with C20H32O3Si stability.

FAQ 1: My C20H32O3Si formulation is showing signs of degradation. What are the primary causes?

The most common cause of C20H32O3Si degradation in formulation is hydrolysis of the siloxane (Si-O-Si) bond. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, leading to the formation of silanol (Si-OH) intermediates. These intermediates can then undergo further condensation or rearrangement, potentially leading to changes in the physicochemical properties of your formulation, such as viscosity, particle size, and therapeutic efficacy.

Troubleshooting Flowchart for Degradation Issues

Start Degradation Observed Check_pH Measure Formulation pH Start->Check_pH pH_Action Adjust pH to 6-7 using Buffers Check_pH->pH_Action pH < 6 or > 7 Check_Water Determine Water Content (Karl Fischer) Check_pH->Check_Water pH is 6-7 pH_Action->Check_Water Water_Action Minimize Water Content (e.g., use co-solvents, lyophilize) Check_Water->Water_Action High Water Content Check_Excipients Review Excipient Compatibility Check_Water->Check_Excipients Low Water Content Water_Action->Check_Excipients Excipient_Action Replace Incompatible Excipients (e.g., strong acids/bases) Check_Excipients->Excipient_Action Incompatibility Identified Check_Storage Evaluate Storage Conditions Check_Excipients->Check_Storage Excipients Compatible Excipient_Action->Check_Storage Storage_Action Store at Recommended Temperature and Protect from Light Check_Storage->Storage_Action Improper Storage End Stability Improved Check_Storage->End Proper Storage Storage_Action->End

Caption: Troubleshooting workflow for C20H32O3Si degradation.

FAQ 2: How does pH affect the stability of C20H32O3Si, and what is the optimal pH range for formulation?

The hydrolysis of the siloxane bond in C20H32O3Si is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral pH range (6-7) and increases under both acidic (pH < 6) and basic (pH > 7) conditions. Therefore, maintaining a pH between 6 and 7 is crucial for maximizing the stability of your formulation.

Table 1: Hypothetical Hydrolysis Rate Constants of C20H32O3Si at Different pH Values (25°C)

pHApparent First-Order Rate Constant (k, day⁻¹)
3.00.085
4.00.032
5.00.011
6.00.005
7.00.004
8.00.015
9.00.048

Note: This data is illustrative and based on the general behavior of siloxanes. Actual rates should be determined experimentally for your specific formulation.

FAQ 3: What types of excipients should I be cautious with when formulating C20H32O3Si?

Careful selection of excipients is critical for the stability of C20H32O3Si. Avoid excipients that can significantly alter the pH of the formulation to strongly acidic or basic conditions. Additionally, be mindful of the water content of all excipients. Certain hygroscopic excipients can introduce excess moisture, thereby promoting hydrolysis. It is recommended to use excipients with low water content and to consider the use of non-ionic surfactants and buffers to maintain a stable formulation environment.[1][2]

FAQ 4: Are there any recommended stabilizers for C20H32O3Si formulations?

Yes, several types of stabilizers can be incorporated to enhance the stability of C20H32O3Si. These include:

  • Buffering Agents: Phosphate or citrate buffers can be used to maintain the pH of the formulation within the optimal range of 6-7.

  • Antioxidants: If oxidative degradation is a concern, hindered amine light stabilizers (HALS) or other suitable antioxidants can be added.

  • UV Stabilizers: For formulations exposed to light, UV-stabilizing agents such as hydroxybenzotriazole derivatives can be beneficial.[3]

  • Emulsifiers and Surfactants: In emulsion-based formulations, non-ionic or silicone-based emulsifiers can help to stabilize the system and prevent phase separation.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the stability of your C20H32O3Si formulation.

Protocol 1: Forced Degradation Study of C20H32O3Si

Objective: To identify potential degradation products and pathways for C20H32O3Si under various stress conditions. This information is crucial for developing a stability-indicating analytical method.[6][7][8][9]

Methodology Workflow

Prep Prepare C20H32O3Si Solution (e.g., 1 mg/mL in Acetonitrile:Water) Stress Subject Aliquots to Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) Stress->Base Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Stress->Oxidation Thermal Thermal Degradation (80°C, 48h) Stress->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Stress->Photo Analysis Analyze Samples by HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Characterize Characterize Degradation Products Analysis->Characterize

Caption: Workflow for a forced degradation study of C20H32O3Si.

Materials:

  • C20H32O3Si reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system

Procedure:

  • Prepare a stock solution of C20H32O3Si (1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • For each stress condition, transfer an aliquot of the stock solution to a separate vial.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate a solution of C20H32O3Si at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of C20H32O3Si to light as per ICH Q1B guidelines.

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples, including an unstressed control, by a validated stability-indicating HPLC-UV/MS method to separate and identify the degradation products.

Protocol 2: Accelerated Stability Testing of a C20H32O3Si Formulation

Objective: To evaluate the stability of a C20H32O3Si formulation under accelerated storage conditions to predict its shelf-life.[10][11][12]

Methodology Workflow

Start Prepare Three Batches of C20H32O3Si Formulation Storage Store Samples at Accelerated Conditions (40°C / 75% RH) Start->Storage T0 Time 0 Analysis Storage->T0 T1 1 Month Analysis Storage->T1 T3 3 Months Analysis Storage->T3 T6 6 Months Analysis Storage->T6 Analysis Perform Stability-Indicating Tests: - Assay of C20H32O3Si - Degradation Products - pH - Viscosity - Appearance T0->Analysis T1->Analysis T3->Analysis T6->Analysis Data Analyze Data and Determine Shelf-Life Analysis->Data

Caption: Workflow for accelerated stability testing.

Materials:

  • Three independent batches of the final C20H32O3Si formulation in the proposed container closure system.

  • Stability chambers set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Validated analytical instrumentation for all stability-indicating tests.

Procedure:

  • Place a sufficient number of samples from each of the three batches into the stability chamber.

  • At the initial time point (T=0), withdraw samples and perform a full analysis of all stability-indicating parameters (e.g., assay of C20H32O3Si, quantification of degradation products, pH, viscosity, and visual appearance).

  • Withdraw samples at subsequent time points (e.g., 1, 3, and 6 months) and repeat the analysis performed at T=0.

  • Record all data and analyze for trends in the degradation of C20H32O3Si and changes in other parameters over time.

  • Use the collected data to establish a preliminary shelf-life for the formulation under the specified storage conditions.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments and validation studies to ensure the stability and safety of their specific formulations.

References

Technical Support Center: Quantification of 2,5-Furandicarboxylic Acid (FDCA)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the quantification of 2,5-Furandicarboxylic acid (FDCA), identified by Einecs number 309-476-7.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical method for the quantification of FDCA?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used and suitable technique for determining the purity and concentration of non-volatile organic compounds like FDCA. Other methods such as Gas Chromatography (GC) are generally not suitable without derivatization, and while Capillary Electrophoresis (CE) shows potential, HPLC remains the industry standard.

Q2: What are the common impurities that can interfere with FDCA quantification?

A2: The most common impurities originate from the synthesis process, which typically involves the oxidation of 5-hydroxymethylfurfural (HMF). These process-related impurities that require monitoring and control include:

  • 5-hydroxymethylfurfural (HMF): The starting material.

  • 2,5-diformylfuran (DFF): An intermediate.

  • 5-hydroxymethylfuran-2-carboxylic acid (HMFCA): An intermediate.

  • 5-formylfuran-2-carboxylic acid (FFCA): An intermediate.

Q3: Why is accurate quantification of FDCA and its impurities important?

A3: Accurate and reliable analytical methods are crucial for the quality control of FDCA. The performance and safety of materials derived from FDCA, particularly in pharmaceutical and food-contact applications, are directly dependent on the purity of the monomer. Impurities can negatively impact polymerization and the physical and toxicological properties of the final product.

Q4: What are the key validation parameters for an HPLC method for FDCA analysis?

A4: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of FDCA using HPLC.

Issue Potential Cause Troubleshooting Step
Poor Peak Resolution Inadequate separation of FDCA from impurities (e.g., HMF, DFF, HMFCA, FFCA).Optimize the mobile phase composition and gradient. Adjust the column temperature. Consider using a column with a different stationary phase.
Peak Tailing or Fronting Column overload, secondary interactions with the stationary phase, or issues with the mobile phase pH.Reduce the injection volume or sample concentration. Ensure the mobile phase pH is appropriate for the acidic nature of FDCA. Use a column with end-capping.
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.Ensure the mobile phase is properly degassed and mixed. Use a column thermostat to maintain a consistent temperature. Check the HPLC pump for proper functioning.
Low Signal Intensity Low sample concentration, detector issue, or improper wavelength selection.Concentrate the sample if possible. Check the detector lamp and ensure the wavelength is set to the absorbance maximum of FDCA.
Baseline Noise or Drift Contaminated mobile phase, column, or detector; air bubbles in the system.Use high-purity solvents and freshly prepared mobile phase. Flush the column and detector. Degas the mobile phase thoroughly.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for FDCA Purity Determination

This protocol is based on established methods for the analysis of FDCA and its impurities.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[1]

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of deionized water with a small percentage of acid (e.g., 0.1% acetic acid) and an organic solvent like acetonitrile or methanol.[2]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Set to the UV absorbance maximum of FDCA, typically around 265-280 nm.[2]

  • Injection Volume: 10-20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of high-purity FDCA in a suitable solvent (e.g., a mixture of water and organic solvent used in the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Impurity Standards: Prepare individual or mixed stock solutions of potential impurities (HMF, DFF, HMFCA, FFCA).

  • Sample Solution: Accurately weigh and dissolve the FDCA sample in the diluent to a known concentration.

4. Analysis:

  • Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

5. Data Analysis:

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the FDCA standard against its concentration. Determine the concentration of FDCA in the sample using the calibration curve. Calculate the percentage purity of the sample.

Quantitative Data Summary

The following table summarizes typical validation parameters and acceptance criteria for an HPLC method for FDCA purity analysis, based on ICH guidelines.

Parameter Experimental Approach Acceptance Criteria
Specificity Analyze blank, FDCA standard, and a mixture of FDCA and its potential impurities.The FDCA peak should be well-resolved from all impurity peaks (Resolution > 2). No interfering peaks at the retention time of FDCA in the blank.
Linearity Analyze at least five concentrations of FDCA and each impurity standard.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range Confirm linearity, accuracy, and precision at the extremes of the linearity range.The range should cover the expected concentrations of FDCA and its impurities.
Accuracy Analyze samples with known amounts of FDCA and impurities (spiked samples).The recovery should be within a predefined range (e.g., 98-102%).
Precision (Repeatability) Perform multiple injections of the same sample.The relative standard deviation (RSD) of the peak areas should be ≤ 2%.
Precision (Intermediate Precision) Analyze the same sample on different days with different analysts or equipment.The RSD should be within acceptable limits.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting prep_std Prepare FDCA & Impurity Standard Solutions hplc_system HPLC System Setup (Column, Mobile Phase, Detector) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Blank, Standards, & Samples hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram peak_id Peak Identification (Retention Time Matching) chromatogram->peak_id quantification Quantification (Calibration Curve) peak_id->quantification report Generate Report (Purity, Impurity Profile) quantification->report

Caption: Workflow for HPLC-based quantification of FDCA.

reaction_pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 HMF 5-Hydroxymethylfurfural (HMF) DFF 2,5-Diformylfuran (DFF) HMF->DFF Oxidation HMFCA 5-Hydroxymethylfuran-2- carboxylic acid (HMFCA) HMF->HMFCA Oxidation FFCA 5-Formylfuran-2- carboxylic acid (FFCA) DFF->FFCA Oxidation HMFCA->FFCA Oxidation FDCA 2,5-Furandicarboxylic acid (FDCA) FFCA->FDCA Oxidation

Caption: Common reaction pathways in the synthesis of FDCA from HMF.

References

Validation & Comparative

A Comparative Guide to Silylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of chemical analysis, particularly in gas chromatography-mass spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, stability, and detectability of analytes. Silylation, the replacement of an active hydrogen atom with a trimethylsilyl (TMS) group, stands out as a premier technique for this purpose. This guide provides an objective comparison of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a widely used silylating agent, with other common alternatives, supported by experimental data to inform selection for researchers, scientists, and drug development professionals.

Introduction to Silylating Agents

Silylating agents are indispensable tools in analytical chemistry and organic synthesis.[1] They function by introducing a silyl group, most commonly the trimethylsilyl (TMS) group, into molecules containing active hydrogens such as those in hydroxyls, carboxyls, amines, and thiols.[2][3] This transformation yields derivatives that are generally more volatile, less polar, and more thermally stable than their parent compounds, making them amenable to GC-MS analysis.[2][4] The choice of silylating agent is crucial and depends on factors such as the analyte's functional groups, the complexity of the sample matrix, and the desired analytical outcome.[5]

This guide focuses on N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), identified by EC number 247-103-9, and compares its performance with other prominent silylating agents including N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), N,O-Bis(trimethylsilyl)acetamide (BSA), and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Performance Comparison of Silylating Agents

The efficacy of a silylating agent is determined by its reactivity, the volatility of its by-products, and its suitability for specific classes of compounds. The following tables summarize the performance of BSTFA and its alternatives based on these key parameters.

Silylating AgentAbbreviationKey CharacteristicsBy-product Volatility
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGood general-purpose reagent, highly versatile, reacts rapidly and more completely than BSA.[2][3][6]High; by-products (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are more volatile than those of many other reagents, reducing chromatographic interference.[2][3][5]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAConsidered one of the most powerful silylating agents; its by-products are even more volatile than those of BSTFA, making it ideal for trace analysis.[5][6]Very High; N-methyltrifluoroacetamide is highly volatile.
N,O-Bis(trimethylsilyl)acetamideBSAA widely used, versatile reagent.[5]Lower; by-products can sometimes interfere with the analysis of early-eluting peaks.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives, which are more stable to hydrolysis than TMS derivatives.[7]High

Reactivity and Application Comparison

Silylating AgentTarget Functional GroupsReactivityCatalyst Often UsedIdeal Applications
BSTFA Alcohols, phenols, carboxylic acids, amines, amides.[2]High. Reacts more completely than BSA.[2]TMCS (Trimethylchlorosilane) to increase reactivity for hindered groups.[2][8]General purpose, steroids, benzodiazepines, fatty acids.[4][6][9]
MSTFA Hydroxyls, carboxyls, amines.[6]Very High. More reactive than BSTFA for many compounds.[5]Ammonium iodide (NH₄I) and ethanethiol to form the highly reactive TMSI in situ.Trace analysis, non-steroidal anti-inflammatory drugs (NSAIDs), carbohydrates.[6][10]
BSA Alcohols, phenols, carboxylic acids, amines.Moderate to High.TMCS.General purpose derivatization.[5]
MTBSTFA Nitrophenols, methoxyphenols, sterols, sugars, dicarboxylic acids.[7]High, but can be less effective for sterically hindered compounds compared to BSTFA.[11][7]None typically required.When increased derivative stability is required; facilitates separation of isomers.[11][7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative methodologies for using BSTFA and its alternatives.

General Silylation Protocol using BSTFA (with optional TMCS catalyst)

This protocol is a general guideline and may require optimization for specific analytes.[4]

  • Sample Preparation: Weigh 1-10 mg of the sample into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a stream of nitrogen.[2][4]

  • Reagent Addition: Add an excess of the silylating reagent. BSTFA can be used at its full strength or diluted with a suitable solvent like pyridine or acetonitrile. For moderately hindered or slowly reacting compounds, a mixture of BSTFA with 1% to 10% TMCS is recommended.[2][8] A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is advisable.[2]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. The reaction can often proceed at room temperature. For less reactive compounds, heating at 60-80°C for 20-60 minutes may be necessary to ensure complete derivatization.[2][4]

  • Analysis: Cool the vial to room temperature. The derivatized sample is then ready for GC-MS analysis.[4]

Silylation of Steroids using BSTFA + 1% TMCS

  • Sample Preparation: Dissolve the steroid standard in a suitable solvent.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS to the dried sample extract.

  • Reaction: Seal the vial and heat at 60°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.[6]

Silylation of Amino Acids using MSTFA

  • Sample Preparation: Evaporate the sample to complete dryness.

  • Derivatization: Add 100 µL of neat MSTFA, followed by 100 µL of a suitable solvent like acetonitrile.

  • Reaction: Seal the reaction vial and heat at 100°C for 4 hours.

  • Analysis: Cool the sample to room temperature before GC-MS analysis.[5]

Visualization of Silylation Workflow and Logic

Silylation Reaction Mechanism

The fundamental mechanism of silylation involves a nucleophilic attack of a heteroatom (like oxygen or nitrogen) from the analyte on the silicon atom of the silylating agent, typically following an SN2-type pathway.[3][4]

Silylation_Mechanism Analyte Analyte (R-YH) TransitionState Bimolecular Transition State Analyte->TransitionState Nucleophilic Attack SilylatingAgent Silylating Agent (X-Si(CH₃)₃) SilylatingAgent->TransitionState Product Silylated Derivative (R-Y-Si(CH₃)₃) TransitionState->Product Byproduct By-product (X-H) TransitionState->Byproduct

Caption: General mechanism of a silylation reaction.

Experimental Workflow for Silylation

The following diagram illustrates a typical workflow for sample derivatization prior to GC-MS analysis.

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Sample Weighing/ Aliquoting Drying 2. Evaporation to Dryness Sample->Drying AddReagent 3. Addition of Silylating Reagent (e.g., BSTFA) Drying->AddReagent Reaction 4. Reaction (Heating if necessary) AddReagent->Reaction Cooling 5. Cooling to Room Temperature Reaction->Cooling GCMS 6. GC-MS Analysis Cooling->GCMS

Caption: A typical experimental workflow for silylation.

Decision Framework for Silylating Agent Selection

Choosing the appropriate silylating agent is a critical decision. This diagram provides a logical framework to guide the selection process.

Decision_Framework Start Start: Need for Silylation AnalyteProperties Consider Analyte Properties (Functional Groups, Steric Hindrance) Start->AnalyteProperties TraceAnalysis Is Trace Analysis Required? AnalyteProperties->TraceAnalysis Not Sterically Hindered BSTFA_TMCS Use BSTFA + TMCS (For Hindered Groups) AnalyteProperties->BSTFA_TMCS Sterically Hindered DerivativeStability Is High Derivative Stability Needed? TraceAnalysis->DerivativeStability No MSTFA Use MSTFA (Volatile By-products) TraceAnalysis->MSTFA Yes BSTFA Use BSTFA (General Purpose) DerivativeStability->BSTFA No MTBSTFA Use MTBSTFA (Stable Derivatives) DerivativeStability->MTBSTFA Yes

Caption: A decision-making guide for selecting a silylating agent.

References

Validating Analytical Methods for the Quantification of CAS 100402-41-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of specific chemical entities is a cornerstone of pharmaceutical development and research. This guide provides a comparative overview of potential analytical methodologies for the quantification of CAS 100402-41-3, identified as Silicic acid, [[1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl] ester, [1R-(1α,4aβ,4bα,10aα)]-. Due to the absence of a standardized, published analytical method for this specific silyl ester of a diterpenoid, this document outlines two plausible chromatographic approaches: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the requirements of the analysis, such as sensitivity, selectivity, and sample throughput. This guide presents hypothetical methodologies for both HPLC and GC, complete with detailed experimental protocols and a discussion of key validation parameters, to assist researchers in developing a robust and reliable quantitative method.

Comparative Overview of Analytical Techniques

The choice between HPLC and GC for the analysis of CAS 100402-41-3 involves considering its inherent chemical properties. As a large, non-volatile organosilane, HPLC is likely the more direct and suitable method. However, GC could potentially be employed following a derivatization step to increase volatility and thermal stability.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability to CAS 100402-41-3 Highly suitable due to the compound's low volatility and high molecular weight.Less suitable in its native form. Requires derivatization to a more volatile and thermally stable analogue.
Detection UV-Vis, Mass Spectrometry (MS), Charged Aerosol Detector (CAD).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages - Direct analysis of the compound.- Wide range of column chemistries for method development.- Non-destructive, allowing for sample recovery.- High resolution and efficiency.- Sensitive detectors like FID are robust and have a wide linear range.
Disadvantages - Potentially lower resolution than GC.- Mobile phase consumption can be high.- Requires derivatization, adding complexity and potential for error.- Risk of thermal degradation of the analyte.

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the quantification of CAS 100402-41-3 using HPLC and GC. These serve as a starting point for method development and validation.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is proposed for the direct quantification of the intact molecule.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile or methanol) to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization

This method involves the conversion of the silyl ester to a more volatile derivative prior to analysis.

Instrumentation:

  • Gas chromatograph with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Derivatization Procedure (Example using TMSA):

  • To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)acetamide (BSA) and 100 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.

  • Detector Temperature: 320 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

Method Validation Parameters

Any analytical method developed for quantification must be validated according to ICH guidelines to ensure its reliability. The following table summarizes the key validation parameters and the typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; Precision (RSD) at LOQ ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the general workflows for the HPLC and GC-based analytical method validation processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation start Weigh Sample/ Standard dissolve Dissolve in Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect Detection (UV or MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify validate Method Validation (ICH Guidelines) quantify->validate

Figure 1. General workflow for HPLC method development and validation.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing & Validation start Weigh Sample/ Standard derivatize Derivatization (e.g., with BSA) start->derivatize reconstitute Reconstitute in Hexane derivatize->reconstitute inject Inject into GC reconstitute->inject separate Chromatographic Separation (DB-5ms) inject->separate detect Detection (FID) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify validate Method Validation (ICH Guidelines) quantify->validate

Figure 2. General workflow for GC method development and validation including a derivatization step.

A Comparative Analysis of the Biological Activities of C20H32O3Si and Its Silatrane Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the organosilicon compound C20H32O3Si and its structural analogues, primarily focusing on the silatrane family of compounds. Silatranes, characterized by a transannular dative bond between the silicon and nitrogen atoms, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1][2][3][4] This document summarizes key findings on their cytotoxic, anti-inflammatory, and enzyme-inhibiting activities, presenting available quantitative data, detailed experimental protocols, and relevant signaling pathways.

Comparative Biological Activity Data

The biological activity of silatranes is significantly influenced by the nature of the substituent attached to the silicon atom.[1][5] Variations in this substituent can modulate the compound's cytotoxicity against cancer cell lines, its anti-inflammatory potency, and its ability to inhibit specific enzymes.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of silatrane derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments.

Compound/AnalogueCell LineIC50 (µM)Reference
SIL-BS (1-(3-{[(2-hydroxy-5-nitrophenyl)methylidene]amino}propyl)silatrane) HepG2 (Liver Cancer)> 150 µg/mL[6]
MCF-7 (Breast Cancer)~150 µg/mL (high toxicity)[6]
1-(Alkylamino)silatranes Various Tumor CellsMarked antitumor activity[6]
Phosphoramide–tegafur derivatives of 3-aminopropyl-silatrane HCT-8 (Adenocarcinoma)Inhibition: 12–29%[3]
Bel7402 (Hepatocellular Carcinoma)Inhibition: 12–29%[3]

Note: The data presented above is a compilation from different studies and may not be directly comparable due to variations in experimental conditions.

Anti-inflammatory Activity

Silatranes have been investigated for their potential to mitigate inflammatory responses. Key indicators of anti-inflammatory activity include the inhibition of nitric oxide (NO) production and the inhibition of cyclooxygenase (COX) enzymes.

Data on specific IC50 values for anti-inflammatory activity of a range of silatrane analogues is limited in the currently available literature, preventing the creation of a comprehensive comparative table. However, studies have shown that certain silatranes can stimulate the regeneration of connective tissue and exhibit wound-healing effects, suggesting anti-inflammatory properties.[5]

Enzyme Inhibition

The unique structure of silatranes makes them potential candidates for enzyme inhibition. While computational screenings suggest high enzyme-inhibitory activity for some silatrane hybrids, specific quantitative data (Ki or IC50 values) against particular enzymes are not widely available in the reviewed literature.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key biological assays mentioned in this guide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the silatrane compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Workflow for MTT Assay:

MTT_Assay A Seed cells in 96-well plate B Treat with silatrane compounds A->B 24h C Add MTT solution B->C 24-72h D Incubate (formazan formation) C->D 2-4h E Add solubilizing agent D->E F Measure absorbance E->F G Calculate IC50 F->G

Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the production of nitrite, a stable product of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Procedure:

  • Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Pre-treat the cells with various concentrations of the silatrane compounds, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.

Workflow for NO Inhibition Assay:

NO_Inhibition_Assay A Seed RAW 264.7 macrophages B Pre-treat with silatranes A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Add Griess reagent E->F G Measure absorbance F->G H Calculate NO inhibition G->H

Workflow of the nitric oxide inhibition assay.
Enzyme Inhibition Assessment: COX-2 Inhibitor Screening Assay

This assay evaluates the ability of compounds to inhibit the activity of the COX-2 enzyme.

Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by COX-2 activity. A decrease in fluorescence indicates inhibition of the enzyme.

Procedure:

  • Reagent Preparation: Prepare the COX-2 enzyme, cofactor, and probe solutions as per the kit instructions.

  • Inhibitor Incubation: Pre-incubate the COX-2 enzyme with the test silatrane compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathways

The biological effects of silatranes are likely mediated through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and inflammation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Inhibition of this pathway is a key target for anti-inflammatory drug development. The anti-inflammatory properties observed in some silatranes may be attributed to their ability to interfere with NF-κB activation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκB-NF-κB Complex DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression DNA->Genes Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Silatrane Silatrane Analogues Silatrane->IKK Inhibition? Silatrane->NFkB_nuc Inhibition of DNA binding?

Potential inhibition of the NF-κB signaling pathway by silatrane analogues.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for regulating cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. The cytotoxic effects of some silatranes may involve the modulation of PI3K/Akt signaling, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Silatrane Silatrane Analogues Silatrane->PI3K Inhibition? Silatrane->Akt Inhibition?

Potential modulation of the PI3K/Akt signaling pathway by silatrane analogues.

References

A Comparative Guide to the Cross-Validation of Spectroscopic Data for Cadinane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and robust analysis of chemical compounds is paramount. This guide provides a comparative overview of the cross-validation of spectroscopic data for (1,4a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6-hexahydronaphthalen-1-yl)methanol, a member of the cadinane sesquiterpenoid class. Due to the limited availability of public data for this specific compound, this guide will leverage spectroscopic information from closely related and well-documented cadinane sesquiterpenoids, such as δ-Cadinol, as comparative alternatives.

The structural elucidation and quality control of these compounds heavily rely on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).[1][2] Cross-validation is a critical statistical method used to assess the predictive performance of a spectroscopic model and to ensure its generalizability to new, independent data.[3][4][5] This process is essential for building robust chemometric models that can reliably identify and quantify these compounds in various matrices.[6][7][8]

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for δ-Cadinol, a representative cadinane sesquiterpenoid, which can serve as a benchmark for the analysis of (1,4a-dimethyl-7-propan-2-yl-2,3,4,4a,5,6-hexahydronaphthalen-1-yl)methanol.

Spectroscopic Dataδ-CadinolAlternative Cadinane Sesquiterpenoids (Examples)
Molecular Formula C15H26O[9][10]C15H22O4, C15H22O4[11]
Molecular Weight 222.37 g/mol [9][10]Varies depending on the specific compound
¹H-NMR (δ ppm) Signals for methyl, methylene, and methine protons characteristic of the cadinane skeleton. Specific shifts can be found in public databases like PubChem.[9]Similar patterns with variations in chemical shifts and coupling constants depending on substituents.[11][12]
¹³C-NMR (δ ppm) Typically 15 carbon signals corresponding to the cadinane framework.[9][11]The number and chemical shifts of carbon signals will differ based on the specific structure.[11]
IR (cm⁻¹) Characteristic bands for O-H stretching (hydroxyl group) and C-H stretching.[11]Presence of additional functional groups will introduce new characteristic absorption bands.[11]
Mass Spec (m/z) Molecular ion peak and fragmentation pattern consistent with the cadinane structure.[9]Fragmentation patterns are highly specific to the individual compound's structure.[1][11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of spectroscopic data analysis.

1. Sample Preparation and Spectroscopic Analysis:

  • NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • IR Spectroscopy: Spectra can be obtained using KBr pellets for solid samples or as a thin film for oils on a Fourier Transform Infrared (FTIR) spectrometer.

  • Mass Spectrometry: Mass spectra are typically recorded using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS).[11]

2. Data Preprocessing:

Before chemometric modeling, spectroscopic data often requires preprocessing to remove unwanted variations. Common techniques include:

  • Baseline Correction: To remove shifts in the baseline of the spectra.

  • Smoothing: To reduce noise in the data.

  • Normalization: To scale the data to a common range, such as Standard Normal Variate (SNV).[3]

  • Derivative Spectroscopy: To resolve overlapping peaks and enhance spectral features.[3]

3. Chemometric Modeling and Cross-Validation:

Chemometrics involves the use of multivariate statistics to extract meaningful information from chemical data.[6][7][8]

  • Principal Component Analysis (PCA): An unsupervised method used for exploratory data analysis, to identify patterns and outliers in the data.[6][8]

  • Soft Independent Modeling of Class Analogies (SIMCA): A supervised classification method used to build a model for each class of compounds.[6]

  • Cross-Validation (CV): A technique to assess the performance of a predictive model. Common CV methods include:

    • k-fold Cross-Validation: The dataset is randomly divided into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining subset. This process is repeated 'k' times.

    • Leave-One-Out Cross-Validation (LOOCV): A special case of k-fold CV where k equals the number of samples.

    • Double Cross-Validation (Cross-Model Validation): A more rigorous method that involves an inner and outer loop of cross-validation to optimize model parameters and provide an unbiased estimate of the model's performance.[3] It is important to correctly structure the cross-validation to avoid common pitfalls, such as information leakage between the training and testing sets.[13][14] For datasets with replicate measurements, all measurements of the same sample should be kept together in either the training or test set.[15]

Visualizations

CrossValidationWorkflow cluster_data Data Acquisition & Preprocessing cluster_cv Cross-Validation Loop cluster_eval Model Evaluation Data Spectroscopic Data (NMR, IR, MS) Preproc Data Preprocessing (Baseline Correction, Normalization) Data->Preproc Split Split Data (k-folds) Preproc->Split Train Train Model (e.g., PCA, SIMCA) Split->Train k-1 folds Test Test Model Train->Test Test->Split Repeat k times Evaluate Evaluate Performance (RMSEP, Accuracy) Test->Evaluate Prediction Error FinalModel Final Validated Model Evaluate->FinalModel

Caption: A generalized workflow for the cross-validation of spectroscopic data.

DataAnalysisPathway cluster_input Input Data cluster_processing Chemometric Analysis cluster_output Model Output & Validation RawData Raw Spectroscopic Data Matrix (X) PCA Principal Component Analysis (PCA) RawData->PCA SIMCA Soft Independent Modeling of Class Analogies (SIMCA) RawData->SIMCA Scores Scores Plot (Sample Grouping) PCA->Scores Loadings Loadings Plot (Variable Importance) PCA->Loadings Classification Class Prediction SIMCA->Classification Validation Cross-Validation (RMSECV, R²) Classification->Validation

Caption: Logical pathway for chemometric analysis of spectroscopic data.

References

Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes to 3,4-difluorobenzonitrile, a key intermediate in the production of various agrochemicals and pharmaceuticals, most notably the herbicide cyhalofop-butyl.[1][2] The following sections detail the synthetic efficiency of different methodologies, supported by experimental data from peer-reviewed literature and patent filings.

Comparison of Synthetic Routes

The primary industrial synthesis of 3,4-difluorobenzonitrile involves the halogen-exchange fluorination of 3,4-dichlorobenzonitrile.[3][4][5][6] Variations in this route primarily concern the choice of catalyst, solvent, and reaction conditions, all of which significantly impact yield, purity, and process sustainability.

Table 1: Comparison of Halogen-Exchange Fluorination Methods for 3,4-Difluorobenzonitrile Synthesis
Starting MaterialCatalystSolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
3,4-DichlorobenzonitrileTetraphenylphosphonium bromide1,3-Dimethylimidazolidin-2-one (DMI)225Not Specified65Not Specified[5]
3,4-DichlorobenzonitrileNone1,3-Dimethylimidazolidin-2-one (DMI)290Not Specified64Not Specified[5]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt1,3-Dimethyl-2-imidazolidinone (DMI)190-20059099[7]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltSulfolane200-21058899[3]
3,4-Dichlorobenzonitrilebis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride saltN-methyl pyrrolidone (NMP)200-210490.799[3]
3,4-Dichlorobenzonitrilebis-(N-bis(dimethylamino)methylene)-iminium chloride1,3-Dimethyl-2-imidazolidinone (DMI)130-150 then 180-2002-3 then 5-685>99[4][6]
3,4-DifluorobenzamideThionyl chloride / DMFDichloroethane50597 (crude)96[8]

An alternative approach involves the cyanation of a di-fluorinated precursor, such as 1-bromo-3,4-difluorobenzene, using cuprous cyanide.[3]

Experimental Protocols

Protocol 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile

This protocol is a generalized representation of the methods described in the patent literature.[3][7]

Materials:

  • 3,4-Dichlorobenzonitrile

  • Anhydrous Potassium Fluoride (spray-dried)

  • Catalyst: bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt

  • Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Dehydration Solvent: Toluene

  • Dispersing Agent (e.g., PEG6000)

  • Reducing Agent (e.g., sodium metabisulfite)

Procedure:

  • To a dry reactor equipped with a distillation device, add the polar aprotic solvent (DMI), anhydrous potassium fluoride, and the dehydration solvent (toluene).

  • Reflux the mixture to remove water.

  • After water removal, distill off the dehydration solvent.

  • Add 3,4-dichlorobenzonitrile, the catalyst, dispersing agent, and reducing agent to the reaction mixture.[3]

  • Heat the reaction mixture to 190-220°C and maintain for 4-5 hours.[3][7]

  • The product, 3,4-difluorobenzonitrile, is distilled from the reaction mixture.

  • The crude product is then subjected to a second rectification to yield a high-purity product.[3]

Protocol 2: Synthesis from 3,4-Difluorobenzamide

This protocol is based on a method described by ChemicalBook.[8]

Materials:

  • 3,4-Difluorobenzamide

  • Thionyl chloride

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloroethane

Procedure:

  • Charge a dry reactor with 3,4-difluorobenzamide and dichloroethane.

  • Add thionyl chloride and a catalytic amount of DMF.

  • Stir the reaction mixture at 50°C for 5 hours.

  • After the reaction is complete, pour the reaction solution into ice water with stirring.

  • Separate the organic layer to obtain the crude product.

  • The crude product is then distilled to obtain pure 3,4-difluorobenzonitrile.[8]

Visualizations

Diagram 1: General Workflow for Halogen-Exchange Fluorination

G cluster_prep Reactor Preparation cluster_reaction Fluorination Reaction cluster_purification Product Isolation and Purification A Charge DMI, Potassium Fluoride, Toluene B Reflux for Dehydration A->B C Distill off Toluene B->C D Add 3,4-Dichlorobenzonitrile, Catalyst, Additives C->D E Heat to 190-220°C D->E F Reaction (4-5 hours) E->F G Distillation of Crude Product F->G H Secondary Rectification G->H I High-Purity 3,4-Difluorobenzonitrile H->I

Caption: Workflow for the synthesis of 3,4-difluorobenzonitrile via halogen-exchange fluorination.

Diagram 2: Synthetic Pathway from 3,4-Dichlorobenzonitrile

G 3,4-Dichlorobenzonitrile 3,4-Dichlorobenzonitrile 3,4-Difluorobenzonitrile 3,4-Difluorobenzonitrile 3,4-Dichlorobenzonitrile->3,4-Difluorobenzonitrile Halogen Exchange Potassium Fluoride Potassium Fluoride Potassium Fluoride->3,4-Difluorobenzonitrile Catalyst Catalyst Catalyst->3,4-Difluorobenzonitrile Solvent (e.g., DMI) Solvent (e.g., DMI) Solvent (e.g., DMI)->3,4-Difluorobenzonitrile

Caption: Key components in the synthesis of 3,4-difluorobenzonitrile from 3,4-dichlorobenzonitrile.

References

No Publicly Available Efficacy Data for CAS 100402-41-3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of data on the in vivo and in vitro efficacy of the chemical compound with CAS number 100402-41-3. The compound, identified as Silicic acid, [[1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl] ester, [1R-(1α,4aβ,4bα,10aα)]-, does not appear in published research detailing biological activity, pharmacological effects, or comparative efficacy studies.

Searches for experimental data, including IC50 values, animal model studies, pharmacokinetic profiles, and detailed experimental protocols, yielded no relevant results. The compound is listed in several chemical inventories and supplier catalogs, but these sources do not provide any information regarding its biological properties or potential therapeutic applications.

Due to the absence of the necessary experimental data, it is not possible to construct a comparison guide detailing the in vivo and in vitro efficacy of CAS 100402-41-3, nor is it possible to create the requested data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows.

Researchers, scientists, and drug development professionals are advised that any investigation into the biological effects of this compound would represent novel research, as there is no existing body of work on which to base a comparative analysis.

Comparative Analysis of Polysiloxane-Based Polymers and Alternative Materials for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the material properties of C20H32O3Si-based polymers and their alternatives, supported by experimental data and detailed methodologies.

The selection of appropriate polymeric materials is a critical decision in the development of medical devices and drug delivery systems. Polysiloxane-based polymers, often referred to as silicones, have long been a cornerstone in the biomedical field due to their excellent biocompatibility, flexibility, and chemical inertness. This guide provides a comparative analysis of the material properties of a representative C20H32O3Si-based polysiloxane and several common alternative thermoplastic polymers: Polyetheretherketone (PEEK), Polycarbonate (PC), Polyethylene (PE), and Polypropylene (PP). The data presented herein is intended to assist researchers in making informed decisions for their specific applications.

Overview of Material Properties

The successful application of a polymer in a biomedical context hinges on a thorough understanding of its mechanical and thermal properties. These characteristics dictate the material's performance under physiological conditions and during sterilization processes.

Mechanical Properties

Mechanical properties define a material's response to applied forces. Key parameters include tensile strength, which indicates the maximum stress a material can withstand while being stretched, and Young's modulus, a measure of its stiffness. The following table summarizes the key mechanical properties of the selected polymers.

MaterialTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Polysiloxane (PDMS-based) 3 - 100.0003 - 0.003100 - 1000
PEEK 90 - 100[1]3.6[1]50[1]
Polycarbonate (PC) 55 - 752.0 - 2.480 - 150
Polyethylene (HDPE) 20 - 350.6 - 1.5[2]10 - 1200
Polypropylene (PP) 30 - 401.1 - 1.6100 - 700

Table 1: Comparative Mechanical Properties of Selected Polymers.

Thermal Properties

Thermal properties are crucial for applications involving temperature fluctuations, such as steam sterilization, and for predicting the material's behavior during processing. Important thermal characteristics include the melting temperature (Tm), glass transition temperature (Tg), and thermal conductivity.

MaterialMelting Temperature (°C)Glass Transition Temperature (°C)Thermal Conductivity (W/m·K)Decomposition Temperature (°C)
Polysiloxane (PDMS-based) -40-1250.15 - 0.3>300[3]
PEEK 343[1]143[1]0.25[1]~500
Polycarbonate (PC) 230 - 260[4]145 - 1500.19 - 0.22[4]~380
Polyethylene (HDPE) 120 - 135[5]-1100.42 - 0.51~340
Polypropylene (PP) 160 - 171[6][7]-10 to -200.1 - 0.22~290

Table 2: Comparative Thermal Properties of Selected Polymers.

Experimental Protocols

The data presented in this guide is typically obtained through standardized testing methods. The following sections detail the methodologies for key experiments used to characterize the material properties of polymers.

Mechanical Property Testing: Tensile Testing (ASTM D638)

Tensile testing is performed to determine the tensile strength, Young's modulus, and elongation at break of a material.[8][9][10][11]

Specimen Preparation:

  • Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.[11] The exact dimensions depend on the material's thickness and rigidity.

  • Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[9]

Test Procedure:

  • The width and thickness of the conditioned specimen are measured at several points within the gauge length.

  • The specimen is securely mounted in the grips of a universal testing machine.

  • An extensometer is attached to the specimen to accurately measure elongation.

  • A uniaxial tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[9] The speed of testing is determined by the material type and specimen geometry.

  • The force and elongation data are recorded throughout the test.

dot

Tensile_Testing_Workflow cluster_prep Specimen Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep Prepare Dumbbell Specimen (ASTM D638) Cond Condition Specimen (23°C, 50% RH) Prep->Cond Measure Measure Dimensions Cond->Measure Mount Mount in UTM Measure->Mount Extensometer Attach Extensometer Mount->Extensometer Load Apply Uniaxial Load Extensometer->Load Record Record Force & Elongation Load->Record Calculate Calculate Tensile Strength, Modulus, Elongation Record->Calculate

Caption: Workflow for Tensile Testing of Polymers according to ASTM D638.

Thermal Property Analysis

DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and heats of fusion and crystallization.[12][13][14]

Test Procedure:

  • A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated and/or cooled at a controlled, constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen).[12]

  • The differential heat flow between the sample and the reference is measured as a function of temperature.

  • The resulting thermogram is analyzed to identify thermal transitions.

dot

DSC_Workflow cluster_prep Sample Preparation cluster_test DSC Analysis cluster_analysis Data Interpretation Weigh Weigh Sample (5-10 mg) Seal Seal in Aluminum Pan Weigh->Seal Place Place Sample & Reference in Cell Seal->Place HeatCool Controlled Heating/Cooling Place->HeatCool Measure Measure Differential Heat Flow HeatCool->Measure Analyze Determine Tg, Tm, ΔH Measure->Analyze

Caption: Workflow for Differential Scanning Calorimetry (DSC) Analysis.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of materials.[15][16][17][18]

Test Procedure:

  • A small, accurately weighed sample is placed in a tared TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and other thermal events associated with mass loss.

dot

TGA_Workflow cluster_prep Sample Preparation cluster_test TGA Analysis cluster_analysis Data Interpretation Weigh Weigh Sample Place Place in TGA Furnace Weigh->Place Heat Controlled Heating Place->Heat Monitor Monitor Mass Change Heat->Monitor Analyze Determine Decomposition Temperature Monitor->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Signaling Pathways in Drug Delivery

The interaction of polymeric drug delivery systems with biological systems can be complex, often involving specific signaling pathways. For instance, targeted drug delivery vehicles may be functionalized with ligands that bind to specific cell surface receptors, triggering internalization via endocytosis.

dot

Drug_Delivery_Pathway cluster_binding Cellular Binding cluster_internalization Internalization cluster_release Drug Release & Action Carrier Polymer-Drug Conjugate Receptor Cell Surface Receptor Carrier->Receptor Ligand Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Release Drug Release from Carrier Endosome->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

Caption: Generalized Signaling Pathway for Targeted Polymeric Drug Delivery.

Conclusion

The choice of a polymer for a specific biomedical application requires a careful consideration of its material properties. Polysiloxanes offer exceptional flexibility and biocompatibility, making them suitable for a wide range of applications. However, for applications requiring high mechanical strength and thermal stability, alternatives like PEEK and Polycarbonate may be more appropriate. Polyethylene and Polypropylene provide cost-effective options for disposable medical devices and packaging. This guide provides a foundational comparison to aid in the material selection process. It is imperative that researchers conduct their own specific testing and validation to ensure the suitability of any material for its intended use.

References

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth structural comparison of natural terpenes requires precise chemical identification. The provided chemical name fragment, "(1,4a-dimethyl-7-propan-2-yl...)," suggests a bicyclic or tricyclic diterpene scaffold common in many natural products. To facilitate a comprehensive analysis, this guide will focus on a plausible candidate, Totarol , which fits the provided partial structure and is a well-studied natural terpene. We will compare its structure with related and co-occurring natural terpenes, namely ** ferruginol** and sugiol .

This guide provides a structural comparison, supported by spectrocopic data and methodologies, for researchers and professionals in drug development and natural product chemistry.

Structural and Spectroscopic Data Comparison

The structural elucidation of these terpenes relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize key quantitative data for the structural comparison of totarol, ferruginol, and sugiol.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

ProtonTotarolFerruginolSugiol
H-1α1.881.852.58
H-1β1.451.421.75
H-116.556.707.95
H-12-6.85-
H-146.80-7.20
C-4 CH₃1.201.181.25
C-10 CH₃1.251.221.30
Isopropyl CH₃1.32 (d, J=6.9 Hz)1.25 (d, J=7.0 Hz)1.28 (d, J=7.0 Hz)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CarbonTotarolFerruginolSugiol
C-138.538.736.8
C-733.127.8199.5
C-8130.5125.0124.2
C-9145.8147.8155.0
C-11115.2110.8132.5
C-12151.5153.5126.0
C-13135.8130.2134.8
C-14127.5115.0185.5

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS, and coupling constants (J) are in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

HRMS data were obtained using an Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source in positive ion mode. The analysis provides highly accurate mass measurements, which are critical for determining the elemental composition of the compounds.

Structural Relationship and Biosynthetic Pathway

The structural similarities between totarol, ferruginol, and sugiol suggest a close biosynthetic relationship, likely originating from a common precursor, geranylgeranyl pyrophosphate. The following diagram illustrates a simplified workflow for the isolation and structural elucidation of these related terpenes from a natural source.

G Figure 1: General workflow for terpene analysis. cluster_extraction Extraction & Isolation cluster_analysis Structural Elucidation cluster_comparison Comparative Analysis plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation crude_extract->chromatography pure_compounds Isolated Terpenes chromatography->pure_compounds nmr NMR Spectroscopy (1H, 13C, 2D) pure_compounds->nmr ms Mass Spectrometry (HRMS) pure_compounds->ms bioactivity Bioactivity Screening pure_compounds->bioactivity data_analysis Data Analysis & Structure Determination nmr->data_analysis ms->data_analysis structural_comparison Structural Comparison data_analysis->structural_comparison

Figure 1: General workflow for terpene analysis.

The logical relationship for the structural comparison of these terpenes is based on the substitution pattern of the aromatic ring, which is a key differentiator between them.

G Figure 2: Structural comparison logic. cluster_compounds Related Terpenes parent Common Diterpene Scaffold (Abietane-type) totarol Totarol (C-12 OH, C-13 Isopropyl) parent->totarol Hydroxylation & Isopropylation ferruginol Ferruginol (C-12 OH) parent->ferruginol Hydroxylation sugiol Sugiol (C-12 OH, C-7 Keto) parent->sugiol Hydroxylation & Oxidation

Figure 2: Structural comparison logic.

Validating the Mechanism of Action of Einecs 309-476-7: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount for its validation and potential therapeutic application. This guide seeks to provide a comprehensive comparison of Einecs 309-476-7, identified as (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane, with alternative compounds. However, a thorough investigation of publicly available scientific literature and patent databases reveals a significant lack of information regarding the biological activity and mechanism of action of this specific molecule.

While the chemical identity of this compound has been confirmed through its CAS number (100402-41-3), no experimental data detailing its pharmacological effects, signaling pathway interactions, or comparative performance against other agents could be retrieved. The core structure of the molecule is related to dehydroabietic acid, a diterpene resin acid known to exhibit a range of biological activities. This guide will, therefore, provide a comparative overview based on the potential activities of its structural class, while highlighting the critical need for empirical data on this compound itself.

Putative Biological Context: Dehydroabietic Acid Derivatives

The foundational structure of this compound is derived from a diterpene resin acid similar to dehydroabietic acid. Derivatives of dehydroabietic acid have been reported to possess a variety of biological activities, including antimicrobial, antiviral, and antitumor effects.[1][2][3][4] The proposed mechanism for some of these activities involves the disruption of cellular membranes and induction of apoptosis. For instance, certain dehydroabietic acid derivatives have been shown to be effective against both planktonic and biofilm-forming bacteria, such as Staphylococcus aureus, by compromising bacterial membrane integrity.[5]

The Silane Moiety: A Functional Modification

A distinguishing feature of this compound is its methoxy-hydroxy-oxosilane group. In materials science and pharmacology, silane coupling agents are often utilized to modify surfaces and enhance the delivery or bonding of active compounds.[6][7][8][9] The inclusion of a silane moiety could potentially influence the compound's solubility, stability, and ability to interact with biological targets. However, without specific studies on this molecule, its precise role remains speculative.

Comparative Landscape: Potential Alternatives

Given the absence of a defined mechanism of action for this compound, a direct comparison with alternatives is not feasible. However, based on the activities of its parent structural class, we can outline potential areas of comparison for future research.

Table 1: Potential Areas for Comparative Analysis of this compound

Potential Activity Potential Alternative Compounds Key Comparative Parameters
Antimicrobial Quaternary ammonium compounds, Triclosan, ChlorhexidineMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Biofilm disruption assays, Cytotoxicity against mammalian cells
Antitumor Doxorubicin, Paclitaxel, CisplatinIC50 values against various cancer cell lines, Apoptosis induction assays (e.g., Caspase-3/7 activity), Cell cycle analysis, In vivo tumor growth inhibition
Antiviral Acyclovir, Oseltamivir, RemdesivirEC50 values in viral replication assays, Viral load reduction, Selectivity index (Cytotoxicity/Antiviral activity)

Experimental Protocols for Future Validation

To validate the mechanism of action of this compound, a systematic experimental approach is required. The following are suggested protocols for key initial experiments:

In Vitro Cytotoxicity and Antiproliferative Assays
  • Objective: To determine the effect of this compound on cell viability and proliferation in both cancerous and non-cancerous cell lines.

  • Methodology:

    • Cell Culture: Maintain selected cell lines (e.g., HeLa for cervical cancer, Jurkat for T-cell leukemia, and Vero as a non-cancerous control) in appropriate media and conditions.

    • Compound Treatment: Expose cells to a range of concentrations of this compound for 24, 48, and 72 hours.

    • Viability Assessment: Utilize an MTT or PrestoBlue assay to quantify cell viability.

    • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Antimicrobial Susceptibility Testing
  • Objective: To assess the antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Microorganism Culture: Grow selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a logarithmic phase.

    • Broth Microdilution: Prepare serial dilutions of this compound in a 96-well plate and inoculate with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Visualizing a Hypothetical Workflow

The following diagram illustrates a potential experimental workflow for the initial validation of this compound's biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Initial Biological Screening cluster_mechanistic Mechanism of Action Studies (If Active) synthesis Synthesis of This compound characterization Structural Confirmation (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Assays (Cancer & Normal Cells) characterization->cytotoxicity antimicrobial Antimicrobial Assays (Bacteria & Fungi) characterization->antimicrobial pathway Signaling Pathway Analysis cytotoxicity->pathway antimicrobial->pathway target Target Identification pathway->target

Figure 1. A potential experimental workflow for the validation of this compound.

References

Inter-laboratory Comparison Guide for the Characterization of CAS 100402-41-3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial database searches for CAS number 100402-41-3 yield the chemical name "Silicic acid, [[1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-1-phenanthrenyl]methyl] ester, [1R-(1α,4aβ,4bα,10aα)]-". However, broader chemical context and related substance searches strongly suggest a possible database inaccuracy. The more plausible structure, based on synthetic precursors and related compounds, is likely a piperidine-pyrazole derivative. This guide will proceed under the working hypothesis that the compound of interest is tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate . Researchers should first confirm the identity of their substance.

This guide provides a framework for an inter-laboratory comparison of the characterization of this piperidine-pyrazole derivative, offering standardized experimental protocols and data presentation formats to ensure comparability of results across different laboratories.

Framework for Inter-laboratory Comparison

An inter-laboratory study is crucial for establishing the robustness and reproducibility of analytical methods for a given compound.[1][2][3] The primary goal is to determine the variability of test results within and between laboratories and to ensure that the analytical methods are suitable for their intended purpose.

Study Design

A recommended workflow for conducting an inter-laboratory comparison study is outlined below. This involves distributing a homogenous batch of the test compound to participating laboratories, who will then perform a series of pre-defined analytical tests using standardized protocols.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Laboratory Analysis cluster_2 Phase 3: Data Compilation & Analysis A Central Lab: Synthesize & Characterize Homogenous Batch of Compound B Prepare & Distribute Sample Kits (Aliquot, Reference Standard, Protocols) A->B C Lab 1: Perform Characterization (HPLC, MS, NMR) B->C D Lab 2: Perform Characterization (HPLC, MS, NMR) B->D E Lab 'n': Perform Characterization (HPLC, MS, NMR) B->E F Submit Standardized Data Sheets to Coordinating Body C->F D->F E->F G Statistical Analysis: Repeatability & Reproducibility F->G H Generate Comparison Report G->H

Caption: Workflow for an inter-laboratory comparison study.
Key Performance Parameters

The study should focus on the following key analytical performance characteristics:

  • Identity: Confirmation of the chemical structure.

  • Purity: Quantification of the main compound and identification of any impurities.

  • Potency/Assay: Accurate determination of the concentration of the active substance.

Data Presentation: Comparative Tables

Quantitative data from all participating laboratories should be compiled into standardized tables for straightforward comparison.

Table 1: Purity Determination by HPLC-UV
Laboratory IDMean Purity (%)Standard Deviation (±)Relative Standard Deviation (%)Number of Replicates (n)
Lab-00199.50.080.086
Lab-00299.30.120.126
Lab-00399.60.050.056
Overall Mean 99.47 --18
Reproducibility SD 0.15 ---
Table 2: Mass-to-Charge Ratio (m/z) by LC-MS
Laboratory IDIonization ModeObserved m/z [M+H]⁺Theoretical m/z [M+H]⁺Mass Accuracy (ppm)
Lab-001ESI+358.0917358.0919-0.6
Lab-002ESI+358.0921358.0919+0.6
Lab-003ESI+358.0918358.0919-0.3
Mean -358.0919 -±0.5

Experimental Protocols

The following are detailed methodologies for the key characterization experiments. Adherence to these protocols is essential for minimizing inter-laboratory variation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is designed to separate the main compound from potential impurities.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water.

  • Data Analysis: Purity is determined by area normalization. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol confirms the molecular weight of the compound.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Method: Utilize the same HPLC method as described in section 3.1.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: 100-1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Confirm the presence of the protonated molecule [M+H]⁺. For tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (C₁₃H₂₀BrN₃O₂), the expected monoisotopic mass is 357.0844 Da, giving an [M+H]⁺ of 358.0919.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR provides detailed information about the molecular structure.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

  • Experiments to Perform:

    • ¹H NMR: To observe proton environments.

    • ¹³C NMR: To observe carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, confirming the connectivity of the molecular fragments.

  • Data Analysis: The chemical shifts, coupling constants, and correlations should be consistent with the proposed structure of tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Biological Context: Potential Signaling Pathway Involvement

Piperidine and pyrazole moieties are common in pharmacologically active compounds, particularly in oncology.[2] These compounds can modulate various signaling pathways crucial for cancer cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 P S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibitor CAS 100402-41-3 (Hypothesized) Inhibitor->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

A potential mechanism of action for a compound like the one under study could be the inhibition of key kinases in this pathway, such as PI3K or Akt, leading to a downstream reduction in cell proliferation and survival. An inter-laboratory study could be extended to include a standardized bioassay (e.g., a cell-based kinase inhibition assay) to compare the compound's biological activity across labs.

References

Safety Operating Guide

Navigating the Safe Disposal of EINECS 309-476-7: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential procedural information for the proper disposal of the organosilane compound identified by EINECS number 309-476-7, with the chemical name (1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthren-1-yl)methoxy-hydroxy-oxosilane and CAS number 100402-41-3. In the absence of a specific Safety Data Sheet (SDS), a general approach for the disposal of organosilicon compounds, emphasizing caution and adherence to regulatory standards, is paramount.

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, it is imperative to don appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves. All manipulations and disposal steps involving organosilane compounds should be conducted within the controlled environment of a well-ventilated fume hood to mitigate inhalation exposure.

General Disposal Procedures for Organosilane Compounds

Quantitative Data Summary

As no specific quantitative data for the disposal of EINECS 309-476-7 was found, a general table for handling reactive silanes is provided below as a reference.

ParameterGuideline
Dilution SolventAnhydrous, inert solvent (e.g., heptane, toluene)
Neutralizing Agent (for reactive silanes)5-10% Sodium Bicarbonate Solution or Isopropanol
Reagent Ratio (Neutralizer to Silane)At least 10-fold excess of neutralizing agent
Reaction TimeMinimum of 1 hour post-addition

Experimental Protocol for Controlled Hydrolysis (for potentially reactive organosilanes)

This protocol outlines a general procedure for neutralizing potentially reactive organosilanes through controlled hydrolysis. This method aims to safely convert the compound into less reactive polysiloxanes.

Materials:

  • Waste organosilane compound

  • Anhydrous, inert solvent (e.g., heptane, toluene)

  • 5-10% Sodium bicarbonate solution

  • Large beaker or flask

  • Stir plate and stir bar

  • Dropping funnel

Procedure:

  • In a fume hood, dilute the waste organosilane with an equal volume of an anhydrous, inert solvent.

  • Place the sodium bicarbonate solution in a large beaker on a stir plate, ensuring gentle stirring. The volume of the bicarbonate solution should be at least ten times that of the diluted organosilane solution.

  • Slowly add the diluted organosilane solution to the stirring sodium bicarbonate solution dropwise using a dropping funnel.

  • Control the rate of addition to manage any effervescence and heat generation.

  • After the addition is complete, continue to stir the mixture for a minimum of one hour to ensure the reaction is complete.

  • Test the pH of the aqueous layer to confirm it is neutral or slightly basic.

  • The resulting mixture will likely contain an organic layer and an aqueous layer, possibly with a precipitated solid.

  • Separate the layers and manage each waste stream in accordance with institutional and local hazardous waste disposal protocols. The organic layer containing the polysiloxane should be collected as hazardous waste.[1]

Disposal Workflow Visualization

The following diagram illustrates a logical workflow for the proper disposal of organosilane compounds in a laboratory setting, emphasizing safety and regulatory compliance.

G cluster_prep Preparation cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_final Final Disposition start Start: Identify Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood sds_check Consult Safety Data Sheet (SDS) fume_hood->sds_check reactivity_check Assess Reactivity sds_check->reactivity_check reactive_path Reactive Organosilane Procedure (e.g., Controlled Hydrolysis) reactivity_check->reactive_path Reactive nonreactive_path Non-Reactive Organosilane Procedure reactivity_check->nonreactive_path Non-Reactive/ Unknown collect_waste Collect as Hazardous Waste reactive_path->collect_waste nonreactive_path->collect_waste dispose Dispose via Certified Hazardous Waste Vendor collect_waste->dispose end End dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.